Product packaging for Glycyl-L-leucine(Cat. No.:CAS No. 869-19-2)

Glycyl-L-leucine

Cat. No.: B1671923
CAS No.: 869-19-2
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gly-Leu is a dipeptide composed of glycine and L-leucine joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a glycine and a L-leucine. It is a tautomer of a glycyl-L-leucine zwitterion.
This compound has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B1671923 Glycyl-L-leucine CAS No. 869-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017040
Record name Glycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

869-19-2
Record name Glycyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L97V505GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 235 °C
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Glycyl-L-leucine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-leucine is a dipeptide composed of the amino acids glycine and L-leucine. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are outlined, along with a discussion of its role in cellular signaling, primarily through the modulation of the mTORC1 pathway following its transport and hydrolysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a simple dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-leucine.

Table 1: Chemical Identifiers and Structure

ParameterValueReference
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid[1]
Synonyms Gly-Leu, H-Gly-Leu-OH, N-Glycyl-L-leucine[2]
CAS Number 869-19-2[3][4]
Molecular Formula C₈H₁₆N₂O₃[3]
Molecular Weight 188.22 g/mol [3][5]
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)CN[1]
InChI Key DKEXFJVMVGETOO-LURJTMIESA-N[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State White to almost white powder/crystal[6]
Melting Point 233-235 °C (decomposes)[5]
Boiling Point Not available (decomposes)
Water Solubility 37 mg/mL[6]
Solubility in PBS 50 mg/mL (265.65 mM)
Solubility in DMSO Insoluble[6]
pKa (Strongest Acidic) 3.89 (Predicted)
pKa (Strongest Basic) 8.14 (Predicted)
logP (Octanol-Water Partition Coefficient) -2.3 (Predicted)
Topological Polar Surface Area (TPSA) 92.4 Ų
Stability Stable under normal storage conditions. Hydrolyzes in subcritical water.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a substrate for peptide transporters and its subsequent influence on cellular signaling, largely attributed to its constituent amino acid, L-leucine.

Cellular Uptake and Transport

The intestinal absorption of di- and tripeptides is predominantly mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[7] this compound is a substrate for this transporter.[5] Interestingly, studies have shown that the presence of dipeptides can stimulate their own transport by increasing the expression of the PEPT1 transporter.[3] This suggests a positive feedback mechanism where the products of protein digestion can upregulate their own absorption machinery.

Hypothesized Signaling Mechanism

The primary signaling activity of this compound is believed to occur following its intracellular hydrolysis into glycine and L-leucine. L-leucine is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Glycyl_L_leucine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycyl-L-leucine_ext This compound PEPT1 PEPT1 Transporter Glycyl-L-leucine_ext->PEPT1 Uptake Glycyl-L-leucine_int This compound PEPT1->Glycyl-L-leucine_int Peptidases Cytoplasmic Peptidases Glycyl-L-leucine_int->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine L-Leucine L-Leucine Peptidases->L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Leads to

Caption: Hypothesized signaling of this compound via mTORC1.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general procedure based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-L-Leucine-Wang resin

  • Fmoc-Glycine-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate Fmoc-Glycine-OH by dissolving it in DMF with DIC and HOBt.

    • Add the activated glycine solution to the deprotected resin and allow it to react for 2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Isolation: Precipitate the crude this compound by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether. Dry the product under vacuum.

Purification of this compound

The crude dipeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

  • Preparative or semi-preparative HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient:

  • A linear gradient from 5% to 30% Solvent B over 30 minutes is a typical starting point. The gradient should be optimized based on the separation of the product from impurities.

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the solution onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the major peak, monitored at 214 or 280 nm.

  • Analyze the collected fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Analysis of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical RP-HPLC and mass spectrometry. The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical RP-HPLC:

  • Use an analytical C18 column (e.g., 5 µm particle size, 150 x 4.6 mm) with a similar gradient as the preparative method, but with a faster flow rate.

Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the dipeptide (Expected [M+H]⁺ = 189.12).

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra should be acquired in a suitable solvent (e.g., D₂O). The chemical shifts and coupling constants will be characteristic of the this compound structure.

Experimental_Workflow Synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Crude_Peptide Crude this compound Synthesis->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Pure_Peptide Pure this compound Purification->Pure_Peptide Analysis Analytical Characterization Pure_Peptide->Analysis Final_Product Lyophilized this compound Pure_Peptide->Final_Product Lyophilization HPLC_Analysis Analytical RP-HPLC (Purity Assessment) Analysis->HPLC_Analysis MS_Analysis Mass Spectrometry (Identity Confirmation) Analysis->MS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Analysis->NMR_Analysis

Caption: Experimental workflow for this compound.

Conclusion

This compound, as a simple dipeptide, serves as an important tool for studying peptide transport and the subsequent intracellular signaling events. Its ability to be transported by PEPT1 and then release L-leucine to activate the mTORC1 pathway makes it a valuable compound for research in nutrition, metabolism, and drug delivery. The experimental protocols provided in this guide offer a framework for its synthesis, purification, and analysis, enabling further investigation into its biological roles and potential therapeutic applications.

References

An In-depth Technical Guide to the Enzymatic Degradation Pathway of Glycyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of the dipeptide Glycyl-L-leucine. The document details the core metabolic pathway, the enzymes involved, and their kinetic properties. It also includes detailed experimental protocols for the study of this pathway and explores its connection to cellular signaling.

Introduction

This compound, a dipeptide composed of glycine and L-leucine, plays a role in nitrogen metabolism and serves as a source of its constituent amino acids. The breakdown of this dipeptide is a critical step in protein digestion and amino acid homeostasis. Understanding the enzymatic degradation of this compound is essential for research in nutrition, metabolic disorders, and drug development, particularly in the design of peptide-based therapeutics and the study of nutrient sensing pathways.

The Core Enzymatic Degradation Pathway

The primary pathway for the degradation of this compound is a hydrolytic cleavage of the peptide bond, catalyzed by a class of enzymes known as dipeptidases. This reaction yields the free amino acids glycine and L-leucine.

Enzymatic Reaction:

This compound + H₂O Dipeptidase Glycine + L-leucine

The key enzyme responsible for this hydrolysis in the small intestine is This compound hydrolase . This enzyme exhibits broad substrate specificity and is sometimes referred to as a "master" dipeptidase due to its ability to hydrolyze a wide range of dipeptides.[1][2] It is found in both the cytosol and particulate fractions of intestinal mucosal cells.

The degradation of this compound is not limited to the intestine; peptidases capable of hydrolyzing this dipeptide are also present in other tissues and in the blood, including leukocytes.[3]

The resulting amino acids, glycine and L-leucine, are then free to enter their respective metabolic pathways. Leucine, a branched-chain amino acid (BCAA), is a key regulator of protein synthesis, while glycine serves as a precursor for numerous important biomolecules.

Glycyl_L_leucine_Degradation cluster_products Degradation Products Gly_Leu This compound Products Gly_Leu->Products H2O H₂O H2O->Products Dipeptidase This compound hydrolase (Dipeptidase) Glycine Glycine Dipeptidase->Glycine Leucine L-leucine Dipeptidase->Leucine Products->Dipeptidase

Figure 1. Enzymatic degradation of this compound.

Quantitative Data on this compound Degradation

The efficiency and characteristics of this compound hydrolysis are described by various kinetic parameters.

ParameterEnzyme/SystemValueOrganism/TissueReference
Km This compound hydrolaseValue not available in abstractMonkey small intestine[1][2]
k0 (catalytic rate constant) This compound hydrolaseValue not available in abstractMonkey small intestine[1][2]
Optimal pH Leucine aminopeptidase9.0Burkholderia pseudomallei
Optimal Temperature Leucine aminopeptidase50°CBurkholderia pseudomallei

Table 1: Kinetic Parameters for this compound Degradation

Note: Specific Km and k0 values for this compound hydrolase from the primary study were not available in the abstract and require access to the full-text article.

The transport of this compound across the intestinal brush border also exhibits saturation kinetics, suggesting carrier-mediated processes.

Transport ProcessVmaxKt (Affinity Constant)Organism/Tissue
High-affinity1 µmol min⁻¹ g⁻¹5 mmol/lMonkey small intestine
Low-affinity3.9 µmol min⁻¹ g⁻¹33 mmol/lMonkey small intestine

Table 2: Kinetic Parameters for this compound Transport

Experimental Protocols

Purification of Intestinal this compound Hydrolase (Dipeptidase)

This protocol is a generalized procedure based on methods for purifying intestinal peptidases.

Objective: To isolate and purify this compound hydrolase from the small intestinal mucosa.

Materials:

  • Fresh small intestinal mucosa

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Ammonium sulfate

  • Dialysis tubing

  • Chromatography resins (e.g., DEAE-cellulose, Sephadex G-150)

  • Chromatography columns and system

  • Spectrophotometer

  • Protein assay reagents (e.g., Bradford or BCA)

Procedure:

  • Homogenization: Homogenize the intestinal mucosa in cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to separate the soluble fraction (supernatant) from the particulate fraction.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 40-70% saturation.

  • Dialysis: Redissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with the buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl).

  • Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and apply to a Sephadex G-150 column for size-exclusion chromatography.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity.

Purification_Workflow Start Small Intestinal Mucosa Homogenization Homogenization Start->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Supernatant Soluble Fraction (Supernatant) Centrifugation->Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation (40-70%) Supernatant->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange DEAE-Cellulose Ion-Exchange Chromatography Dialysis->Ion_Exchange Gel_Filtration Sephadex G-150 Gel Filtration Ion_Exchange->Gel_Filtration Purified_Enzyme Purified this compound hydrolase Gel_Filtration->Purified_Enzyme

Figure 2. Workflow for the purification of this compound hydrolase.

Dipeptidase Activity Assay

This section describes two common methods for assaying the activity of this compound hydrolase.

This method is suitable for the direct measurement of the hydrolysis products.[1][2]

Objective: To determine the rate of this compound hydrolysis by measuring the formation of glycine and L-leucine.

Materials:

  • Purified this compound hydrolase

  • This compound substrate solution

  • Incubation buffer (e.g., phosphate buffer at optimal pH)

  • Whatman No. 1 chromatography paper

  • Chromatography solvent system (e.g., butan-1-ol:acetic acid:water, 4:1:5 by vol.)

  • Ninhydrin spray reagent

  • Glycine and L-leucine standards

Procedure:

  • Enzyme Reaction: Incubate the purified enzyme with the this compound substrate in the incubation buffer at the optimal temperature.

  • Spotting: At various time points, stop the reaction (e.g., by boiling) and spot a known volume of the reaction mixture onto the chromatography paper. Also spot standards of this compound, glycine, and L-leucine.

  • Chromatography: Develop the chromatogram using the chosen solvent system.

  • Visualization: After drying the paper, spray with ninhydrin reagent and heat to visualize the amino acids and dipeptide.

  • Quantification: Elute the spots corresponding to glycine and L-leucine and quantify the amount of amino acid released, for example, by spectrophotometry after reaction with a colorimetric reagent.

This is an indirect, continuous assay that can be adapted for high-throughput screening.

Objective: To measure dipeptidase activity using a substrate that releases a chromophore upon cleavage.

Materials:

  • Purified this compound hydrolase

  • Chromogenic substrate (e.g., L-leucine-p-nitroanilide)

  • Incubation buffer

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Setup: In a microplate well, mix the purified enzyme with the chromogenic substrate in the incubation buffer.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.

  • Calculation: The rate of the reaction is proportional to the rate of change in absorbance. A standard curve of the chromophore can be used to convert the absorbance change to the amount of product formed.

HPLC Analysis of Degradation Products

Objective: To separate and quantify this compound, glycine, and L-leucine in a reaction mixture.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like phosphate buffer or formic acid)

  • Derivatizing agent (optional, for fluorescence detection, e.g., o-phthalaldehyde, OPA)

  • Standards of this compound, glycine, and L-leucine

Procedure:

  • Sample Preparation: Stop the enzymatic reaction at various time points, and deproteinize the samples (e.g., by adding acetonitrile or by ultrafiltration).

  • Derivatization (if applicable): If using fluorescence detection, derivatize the samples and standards with OPA.

  • Injection: Inject a known volume of the prepared sample onto the HPLC column.

  • Chromatography: Run the HPLC with the optimized mobile phase gradient to separate the components.

  • Detection and Quantification: Detect the components by UV absorbance (around 210 nm for the peptide bond) or fluorescence. Quantify the peaks by comparing their areas to the standard curves of the respective compounds.

Signaling Pathways Associated with this compound Degradation Products

The degradation of this compound releases two amino acids with significant roles in cellular signaling.

L-leucine and the mTORC1 Pathway

L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Activation Mechanism:

  • Sensing: Intracellular leucine is sensed by Sestrin2, which releases it from its inhibition of GATOR2.

  • GATOR2 Activation: GATOR2 then inhibits GATOR1, a GTPase-activating protein for RagA/B.

  • Rag GTPase Activation: This leads to the GTP-loading of RagA/B.

  • mTORC1 Translocation: The active Rag GTPase dimer recruits mTORC1 to the lysosomal surface.

  • mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb.

  • Downstream Effects: Activated mTORC1 phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.

mTORC1_Pathway Leucine L-leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP (inactive) GATOR1->Rag_GDP promotes GTP hydrolysis Rag_GTP RagA/B-GTP (active) Rag_GDP->Rag_GTP GTP loading mTORC1_cyto mTORC1 (cytosol) Rag_GTP->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (lysosome) mTORC1_cyto->mTORC1_lyso S6K1 S6K1 mTORC1_lyso->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1_lyso->FourEBP1 phosphorylates Rheb Rheb Rheb->mTORC1_lyso activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibition relieved

Figure 3. L-leucine activation of the mTORC1 signaling pathway.

Glycine Signaling

Glycine acts as a neurotransmitter in the central nervous system, primarily exerting an inhibitory effect through its binding to glycine receptors (GlyR), which are ligand-gated chloride channels. In non-neuronal tissues, glycine has been shown to have anti-inflammatory and cytoprotective effects, although the signaling pathways are less well-defined.

Conclusion

The enzymatic degradation of this compound is a fundamental metabolic process with implications for nutrition, cellular signaling, and drug development. The primary enzyme, this compound hydrolase, efficiently breaks down the dipeptide into its constituent amino acids, L-leucine and glycine, which then participate in a variety of downstream metabolic and signaling pathways. The methodologies presented in this guide provide a framework for the detailed investigation of this pathway, which will be crucial for advancing our understanding of dipeptide metabolism and its role in health and disease.

References

The Intricate Role of Glycyl-L-leucine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-leucine, a dipeptide composed of glycine and L-leucine, serves as a crucial molecule in cellular nutrition and metabolism. Its significance extends from its transport across cellular membranes to its subsequent hydrolysis and the individual metabolic fates of its constituent amino acids. This technical guide provides an in-depth exploration of the current understanding of this compound's role in cellular metabolism, with a focus on its transport, hydrolysis, and the downstream effects of its components on key metabolic and signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and data to facilitate further investigation into the multifaceted role of this dipeptide.

Transport and Intracellular Fate of this compound

The entry of this compound into cells is a multi-faceted process involving both the transport of the intact dipeptide and the uptake of its constituent amino acids following extracellular hydrolysis.

Transport Mechanisms

Cellular uptake of this compound is primarily mediated by peptide transporters, with a significant portion also being hydrolyzed at the cell surface, followed by the transport of free glycine and L-leucine. Studies in guinea-pig small intestine have shown that approximately half of the this compound influx is mediated by a carrier system for the intact dipeptide that is independent of sodium. The other half is transported as L-leucine after hydrolysis at the membrane surface, a component of which is sodium-dependent and electrogenic[1].

In the rat small intestine, a similar dual mechanism has been observed. The uptake of the glycine moiety from this compound is not dependent on sodium and is not inhibited by excess free leucine, suggesting intact peptide transport. In contrast, the transport of the leucine moiety is partially sodium-dependent and is inhibited by free leucine, indicative of superficial hydrolysis followed by amino acid transport[2].

Intracellular Hydrolysis

Once inside the cell, intact this compound is rapidly hydrolyzed into glycine and L-leucine by cytosolic peptidases. This intracellular hydrolysis is a critical step, as the individual amino acids are then free to participate in various metabolic pathways.

Quantitative Data on this compound Transport

The kinetics of this compound transport have been characterized in various intestinal models. The following tables summarize the available quantitative data for the transport of this compound and its constituent amino acids.

SubstrateTissueK_m (mmol/L)V_max (µmol/min/g)Reference
This compoundHamster Jejunum10.32.5[3]
This compoundHamster Ileum12.51.4[3]
GlycineHamster Jejunum14.31.8[3]
GlycineHamster Ileum10.02.4[3]
L-leucineHamster Jejunum5.91.2[3]
L-leucineHamster Ileum4.32.0[3]

Metabolic Impact of this compound Constituents

Following intracellular hydrolysis, the liberated glycine and L-leucine exert distinct and significant effects on cellular metabolism and signaling. While direct metabolomic studies on this compound in many cell types are limited, the well-documented roles of its constituent amino acids provide a strong basis for understanding its potential metabolic impact.

The Metabolic Role of Glycine

Glycine is a non-essential amino acid with diverse metabolic functions. It is a key precursor for the synthesis of purines, and its consumption is strongly correlated with the proliferation rates of cancer cells[4][5][6]. Rapidly proliferating cells often exhibit an increased reliance on glycine, suggesting that targeting glycine metabolism could be a potential anti-cancer strategy[4][6].

The Metabolic and Signaling Role of L-leucine

L-leucine, an essential branched-chain amino acid (BCAA), is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial for the anabolic effects of leucine.

L-leucine Activated mTORC1 Signaling Pathway

mTOR_Signaling cluster_lysosome Lysosomal Surface Leucine L-leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagA_B_GTP RagA/B-GTP GATOR1->RagA_B_GTP GAP activity mTORC1 mTORC1 RagA_B_GTP->mTORC1 recruits to lysosome RagC_D_GDP RagC/D-GDP RagC_D_GDP->mTORC1 recruits to lysosome S6K1 p70S6K1 mTORC1->S6K1 phosphorylates (activates) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Lysosome Lysosome Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: L-leucine activates mTORC1 signaling.

Recent studies have also highlighted the role of leucine in enhancing mitochondrial respiration and reducing oxidative stress[7]. Furthermore, leucine has been shown to inhibit glycolysis in myotubes, suggesting a complex interplay with central carbon metabolism[8]. In some cancer cell models, leucine supplementation has been observed to shift tumor metabolism from glycolysis towards oxidative phosphorylation[9].

Experimental Protocols

To facilitate further research into the metabolic role of this compound, this section provides detailed methodologies for key experiments.

Cell Culture
  • Cell Line: Caco-2 cells are a relevant model for intestinal transport studies. For investigating general cellular metabolism, other cell lines such as HEK293, HeLa, or specific cancer cell lines can be used.

  • Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM for Caco-2) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2. For transport assays, Caco-2 cells are typically seeded on permeable supports and allowed to differentiate for 21 days to form a polarized monolayer[10].

Dipeptide Uptake and Transport Assay in Caco-2 Cells

This protocol is adapted from methodologies for peptide transport studies in Caco-2 cells[2][4][11][12].

  • Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) at a density of 1 x 10^5 cells/well and culture for 21 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES).

  • Apical Dosing: Add the transport buffer containing this compound (and/or a radiolabeled version) to the apical compartment. Add fresh transport buffer to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Sample Collection: At each time point, collect samples from both the apical and basolateral compartments.

  • Cell Lysis: After the final time point, wash the cell monolayers and lyse the cells to determine the intracellular concentration of the dipeptide and its constituent amino acids.

  • Quantification: Analyze the concentrations of this compound, glycine, and L-leucine in all samples using a suitable analytical method such as LC-MS/MS.

Intracellular Metabolite Extraction

This protocol is a synthesis of standard methods for metabolite extraction from cultured cells[13][14][15].

  • Cell Culture: Plate cells in multi-well plates and treat with this compound or vehicle control for the desired duration.

  • Quenching Metabolism: Aspirate the culture medium and rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution (e.g., 80% methanol at -80°C) to arrest all metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the metabolite extract, for example, using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

Analysis of Cellular Bioenergetics (Seahorse Assay)

The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively[9][12][16][17].

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with this compound or vehicle control for the desired time.

  • Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Mito Stress Test: To assess mitochondrial function, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Glycolysis Stress Test: To assess glycolytic function, sequentially inject glucose, oligomycin, and 2-deoxyglucose.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Caco-2, HEK293) start->cell_culture treatment Treatment with This compound cell_culture->treatment transport_assay Dipeptide Transport Assay (e.g., Transwell) treatment->transport_assay metabolite_extraction Intracellular Metabolite Extraction treatment->metabolite_extraction seahorse_assay Cellular Bioenergetics (Seahorse Assay) treatment->seahorse_assay western_blot Western Blot Analysis (e.g., mTOR pathway) treatment->western_blot lcms_transport LC-MS/MS Analysis (Transport Samples) transport_assay->lcms_transport lcms_metabolomics LC-MS/MS Analysis (Metabolomics) metabolite_extraction->lcms_metabolomics data_analysis Data Analysis & Interpretation seahorse_assay->data_analysis western_blot->data_analysis lcms_transport->data_analysis lcms_metabolomics->data_analysis end End data_analysis->end

Caption: A typical workflow for investigating the metabolic effects of this compound.

Logical Relationships in this compound Transport and Metabolism

The following diagram illustrates the key steps involved in the cellular uptake and initial metabolic processing of this compound.

This compound Transport and Hydrolysis

GlyLeu_Metabolism extracellular Extracellular Space gly_leu_ext This compound pept1 Peptide Transporter (e.g., PEPT1) gly_leu_ext->pept1 Intact Transport brush_border_peptidase Brush Border Peptidase gly_leu_ext->brush_border_peptidase Extracellular Hydrolysis membrane Cell Membrane gly_leu_int This compound pept1->gly_leu_int gly_ext Glycine brush_border_peptidase->gly_ext leu_ext L-leucine brush_border_peptidase->leu_ext gly_transporter Glycine Transporter gly_ext->gly_transporter leu_transporter Leucine Transporter leu_ext->leu_transporter gly_int Glycine gly_transporter->gly_int leu_int L-leucine leu_transporter->leu_int intracellular Intracellular Space cytosolic_peptidase Cytosolic Peptidase gly_leu_int->cytosolic_peptidase Intracellular Hydrolysis cytosolic_peptidase->gly_int cytosolic_peptidase->leu_int metabolic_pathways Downstream Metabolic Pathways gly_int->metabolic_pathways leu_int->metabolic_pathways

Caption: Cellular transport and hydrolysis of this compound.

Conclusion and Future Directions

This compound is a metabolically significant dipeptide whose transport and hydrolysis provide cells with its constituent amino acids, glycine and L-leucine. While the transport kinetics in intestinal models are relatively well-characterized, and the signaling pathways of L-leucine are extensively studied, a significant knowledge gap exists regarding the direct and comprehensive metabolic effects of this compound in various non-intestinal cell types.

Future research should focus on utilizing the experimental approaches outlined in this guide, such as metabolomics and cellular bioenergetics assays, to elucidate the specific impact of this compound on central carbon metabolism, amino acid homeostasis, and other key metabolic pathways. A deeper understanding of these processes will be invaluable for optimizing cell culture media in biotechnology, designing novel drug delivery strategies, and developing targeted nutritional interventions for various physiological and pathological conditions. The provided protocols and data serve as a foundational resource to stimulate and guide these future investigations.

References

An In-depth Technical Guide to the Identification and Characterization of Glycyl-L-leucine Transporter Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for identifying and characterizing glycyl-L-leucine transporter proteins. The primary transporters responsible for the uptake of this dipeptide are members of the Solute Carrier 15 (SLC15) family, also known as the proton-coupled oligopeptide transporters (POTs). This document will focus on the two major mammalian transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2), with reference to other relevant transport systems.

Core this compound Transporter Proteins

The transport of di- and tripeptides, such as this compound, across cellular membranes is primarily mediated by the SLC15 family of transporters. These proteins utilize a proton gradient to drive the uptake of their substrates.[1][2] The two most extensively studied members are:

  • PEPT1 (SLC15A1): Characterized as a low-affinity, high-capacity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.[3][4][5] It is also found to a lesser extent in the kidney.[3][4]

  • PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter.[3][6] It is primarily expressed in the kidney, where it is involved in the reabsorption of peptides from the glomerular filtrate.[3][7] PEPT2 is also found in other tissues, including the brain, lung, and mammary glands.[6][7]

In addition to PEPT1 and PEPT2, other transporters that may play a role in dipeptide transport include PHT1 (SLC15A4) and PHT2 (SLC15A3), which also transport histidine.[4] In prokaryotes, dipeptide transport is often handled by ATP-binding cassette (ABC) transporter systems.

Quantitative Data on this compound Transporters

The following tables summarize key quantitative data for PEPT1 and PEPT2, providing a basis for comparative analysis. Due to the challenges in directly measuring the kinetics of rapidly hydrolyzed peptides like this compound, the hydrolysis-resistant dipeptide glycyl-sarcosine (Gly-Sar) is often used as a model substrate to characterize these transporters.

TransporterSubstrateKm (mM)Vmax (nmol/mg protein/10 min)Cell System/TissueReference
PEPT1Gly-Sar0.7 - 2.48.4 - 21.0Caco-2 cells[8]
PEPT1Gly-Sar0.35 - 3.8Not ReportedVarious[8]
PEPT1Glycyl-glycine1.64 (at pH 6.0)Not ReportedhPepT1-containing vesicles[9]
PEPT2Valacyclovir (inhibitor)Ki = 0.22Not ApplicablerPEPT2-expressing cells[10]

Table 1: Kinetic Parameters of PEPT1 and PEPT2 for Model Substrates. Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (Vmax). Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximal inhibition.

TransporterTissue/OrganRelative Expression LevelSpeciesReference
PEPT1Small Intestine (duodenum, jejunum, ileum)HighChick[4]
PEPT1KidneyLowRat[3]
PEPT2KidneyHighRat[3]
PEPT2BrainHighChick[4]
PEPT2LungModerateRat[7]

Table 2: Tissue Distribution and Relative Expression Levels of PEPT1 and PEPT2.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of this compound transporters. The following sections provide protocols for key experiments.

Radiolabeled Dipeptide Uptake Assay in Caco-2 Cells

This assay is a fundamental method to quantify the transport activity of PEPT1.

Materials:

  • Caco-2 cells (passages 20-40)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • 24-well cell culture plates

  • Hank's Balanced Salt Solution (HBSS) buffered with 10 mM MES (pH 6.0) and 10 mM HEPES (pH 7.4)

  • Radiolabeled [14C]this compound or [14C]Gly-Sar

  • Unlabeled this compound or gly-sar

  • Cell lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Seed Caco-2 cells onto 24-well plates at a density of 1 x 105 cells/well and culture for 21 days to allow for differentiation into a polarized monolayer.[5][11]

  • Preparation for Uptake: On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

  • Pre-incubation: Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 6.0) to establish a proton gradient.

  • Uptake Initiation: Remove the pre-incubation buffer and add the uptake solution containing [14C]Gly-L-leucine (or [14C]Gly-Sar) at various concentrations in HBSS (pH 6.0). For inhibition studies, include the inhibitor in the uptake solution.[8]

  • Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. Ensure this time point falls within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS (pH 7.4).

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration in each well. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Proteoliposome Reconstitution of Peptide Transporters

This technique allows for the study of transporter function in a controlled, artificial lipid environment.

Materials:

  • Purified PEPT1 or PEPT2 protein

  • Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) in chloroform

  • Detergent (e.g., Triton X-100, octyl glucoside)

  • Bio-Beads SM-2

  • Reconstitution buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

  • Dialysis tubing or spin columns for detergent removal

Procedure:

  • Liposome Preparation: Dry the phospholipid mixture under a stream of nitrogen gas to form a thin film. Hydrate the lipid film with reconstitution buffer to form multilamellar vesicles. Create unilamellar vesicles by sonication or extrusion.[12][13]

  • Detergent Solubilization: Solubilize the pre-formed liposomes and the purified transporter protein separately with a detergent. The detergent concentration should be above its critical micelle concentration.[13]

  • Mixing: Mix the solubilized lipids and protein at a desired lipid-to-protein ratio.

  • Detergent Removal: Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by:

    • Dialysis: Dialyze the mixture against a large volume of detergent-free reconstitution buffer over 24-48 hours with several buffer changes.[14]

    • Bio-Beads: Add Bio-Beads SM-2 to the mixture and incubate to adsorb the detergent.[12][15]

  • Proteoliposome Characterization: Characterize the size and protein incorporation efficiency of the resulting proteoliposomes.

  • Functional Assay: The transport activity of the reconstituted transporter can then be measured using a radiolabeled substrate uptake assay similar to the one described for whole cells, by creating a proton gradient across the liposome membrane.

Expression Cloning of SLC15 Transporters

Expression cloning is a powerful technique to identify a gene based on the function of its encoded protein.

General Protocol Outline:

  • cDNA Library Construction: Construct a cDNA library from a tissue known to express the transporter of interest (e.g., small intestine for PEPT1, kidney for PEPT2) in an appropriate expression vector (e.g., for Xenopus oocytes or mammalian cells).

  • Library Screening:

    • Xenopus Oocytes: Transcribe the cDNA library into cRNA and inject pools of cRNA into Xenopus oocytes. Screen for this compound transport activity using electrophysiological measurements (as the transport is electrogenic) or radiolabeled uptake assays.[3][16]

    • Mammalian Cells: Transfect pools of the cDNA library into a suitable mammalian cell line that does not endogenously express the transporter. Screen for transport activity.

  • Pool Deconvolution: Once a positive pool is identified, progressively subdivide it into smaller pools and re-screen until a single clone that confers transport activity is isolated.

  • Sequence Analysis: Sequence the isolated cDNA clone to identify the gene encoding the transporter.

  • Functional Characterization: Subclone the identified gene into an expression vector and express it in a heterologous system to confirm its identity and perform detailed functional characterization.[17]

Signaling Pathways and Regulation

The activity and expression of this compound transporters are regulated by various signaling pathways. Understanding these pathways is crucial for drug development and for understanding the physiological roles of these transporters.

JAK2 Signaling Pathway

The Janus kinase 2 (JAK2) has been shown to upregulate the activity of both PEPT1 and PEPT2.[3][16] This regulation is thought to occur through an increase in the number of transporter proteins at the cell surface. Leptin, a hormone involved in energy homeostasis, may exert its effects on peptide transport through the JAK2 pathway.[18]

JAK2_Signaling Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Nucleus Nucleus STAT3->Nucleus Translocates to Akt Akt PI3K->Akt Activates PEPT1_PEPT2 PEPT1 / PEPT2 (Increased surface expression) Akt->PEPT1_PEPT2 Transcription Gene Transcription Nucleus->Transcription Transcription->PEPT1_PEPT2 mTOR_Signaling GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits mTORC2->Akt ProteinSynth Protein Synthesis (including PEPT1/2) S6K1->ProteinSynth FourEBP1->ProteinSynth PDZK1_Interaction cluster_membrane Apical Membrane PEPT2 PEPT2 PDZK1 PDZK1 PEPT2->PDZK1 Binds to C-terminus EnhancedTransport Enhanced Gly-Leu Transport PEPT2->EnhancedTransport PDZK1->PEPT2 Stabilizes at membrane NHERF2 NHERF2 PDZK1->NHERF2 Interacts with IntracellularPEPT2 Intracellular PEPT2 Pool IntracellularPEPT2->PEPT2 Trafficking

References

The Natural Occurrence of Glycyl-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Endogenous Dipeptide Glycyl-L-leucine for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a dipeptide composed of the amino acids glycine and L-leucine. While the individual roles of glycine and L-leucine in cellular metabolism and signaling are well-established, the natural occurrence, metabolic pathways, and specific biological functions of the dipeptide this compound are less comprehensively understood. This technical guide provides a detailed overview of the current knowledge regarding the presence of this compound in various organisms, its metabolic fate, and the analytical methodologies used for its detection and quantification. This document aims to serve as a foundational resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Natural Occurrence and Tissue Distribution

This compound has been identified as a naturally occurring metabolite in a range of organisms, from microorganisms to mammals, including humans.[1] Its presence has been confirmed in various tissues and biological fluids, suggesting a role in normal physiological processes.

Human and Animal Tissues:

Metabolomic studies have detected this compound in human tissues, specifically in the intestine and placenta .[1] Within the cell, it has been localized to the extracellular space and mitochondria .[1]

A comprehensive study analyzing 36 dipeptides in various organs of C57BL/6N wildtype mice provides valuable, albeit not specific to this compound, quantitative insights. This study detected a wide array of dipeptides, with concentrations varying significantly across different tissues. Generally, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues.[2][3] While the precise concentration of this compound was not individually reported, the methodology is applicable for its quantification. The following table summarizes the total dipeptide concentrations found in various mouse tissues, which can serve as a proxy for estimating the potential range of this compound concentrations.

Table 1: Total Dipeptide Concentrations in Various Mouse Tissues and Fluids

Tissue/FluidMean Dipeptide Concentration (fmol/mg tissue or fmol/µL fluid)
Brown Adipose Tissue~2,500
White Adipose Tissue~1,500
Brain~3,000
Eye~2,000
Heart~4,000
Kidney~5,000
Liver~6,000
Lung~2,000
Muscle~15,000 (largely carnosine and anserine)
Sciatic Nerve~1,800
Pancreas~3,500
Spleen~4,500
Thymus~4,000
Serum~50 (fmol/µL)
Urine~1,000 (fmol/mg creatinine)

Data adapted from a study on organ-specific dipeptide profiles in mice.[2][3] Note that these values represent the sum of 30 detected dipeptides and not specifically this compound.

Biosynthesis and Degradation

The metabolic pathways governing the formation and breakdown of this compound are intrinsically linked to the metabolism of its constituent amino acids.

Biosynthesis

Mammals are incapable of de novo synthesis of the essential amino acid L-leucine.[4] Therefore, the biosynthesis of this compound is dependent on the dietary intake of leucine and the availability of glycine. The formation of the peptide bond between glycine and L-leucine can occur through several enzymatic processes.

One potential pathway involves the reverse reaction of peptidases.[5] Aminopeptidases, for instance, have been shown to synthesize dipeptides from free amino acids and aminoacyl esters in non-aqueous environments.[5] Additionally, non-ribosomal peptide synthetases (NRPSs) are another class of enzymes capable of synthesizing dipeptides, including those containing D-amino acids.[6] While the specific enzymes responsible for endogenous this compound synthesis in mammals have not been definitively identified, it is plausible that a similar enzymatic condensation of glycine and L-leucine occurs.

Biosynthesis Glycine Glycine Enzyme Peptide Synthetase (e.g., Aminopeptidase reverse reaction) Glycine->Enzyme Leucine L-Leucine (from diet) Leucine->Enzyme Gly_Leu This compound Enzyme->Gly_Leu

Figure 1: Proposed enzymatic synthesis of this compound.

Degradation

The hydrolysis of this compound back into its constituent amino acids is primarily carried out by peptidases. A "master" dipeptidase with broad specificity, identified as this compound hydrolase, has been purified from the small intestinal mucosa of monkeys and is capable of hydrolyzing a wide range of dipeptides.[7][8] This enzyme is a cytosolic protein.[9]

Dipeptidyl peptidases (DPPs) are another class of enzymes involved in peptide degradation. DPP3, a zinc-dependent aminopeptidase, cleaves dipeptides from the N-terminus of various peptides.[10][11] DPP8 and DPP9 also exhibit dipeptidyl peptidase activity and are found in the cytosol of human leukocytes.[12][13] While the specific activity of these enzymes on this compound has not been extensively detailed, their general function suggests they could be involved in its degradation.

Degradation Gly_Leu This compound Peptidase Dipeptidase (e.g., this compound hydrolase, DPPs) Gly_Leu->Peptidase Glycine Glycine Peptidase->Glycine Leucine L-Leucine Peptidase->Leucine

Figure 2: Enzymatic degradation of this compound.

Cellular Transport

The uptake of dipeptides like this compound into cells is an active process mediated by specific transporters. In the rat small intestine, the transport of intact this compound appears to be sodium-independent.[14] However, a portion of the dipeptide is hydrolyzed at the brush border, and the liberated L-leucine is then transported via a sodium-dependent mechanism.[14]

Potential Signaling Roles

While the direct signaling functions of this compound are not well-defined, the well-established roles of its constituent amino acid, L-leucine, in cellular signaling provide a strong basis for investigation.

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][15][16][17][18][19][20] Leucine's activation of mTORC1 is crucial for muscle protein synthesis.[21] It is hypothesized that this compound, upon intracellular hydrolysis, could release L-leucine to activate the mTORC1 pathway. One study in E. coli showed that the addition of this compound to the medium altered the synthesis of several polypeptides, suggesting it can influence cellular processes.[22] Furthermore, in a mouse model of acute inflammation, glycine was shown to restore the anabolic response to leucine, indicating a synergistic effect of these two amino acids.[23]

Signaling cluster_cell Cell Gly_Leu_intra This compound Hydrolysis Hydrolysis Gly_Leu_intra->Hydrolysis Leucine L-Leucine Hydrolysis->Leucine Glycine_intra Glycine Hydrolysis->Glycine_intra mTORC1 mTORC1 Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Gly_Leu_extra Extracellular This compound transporter Peptide Transporter Gly_Leu_extra->transporter transporter->Gly_Leu_intra

Figure 3: Hypothetical signaling pathway of this compound.

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

The following protocol is adapted from a validated method for the quantification of 36 dipeptides in biological samples and can be specifically tailored for this compound.[2][5][24]

5.1.1. Sample Preparation (Tissue)

  • Homogenization: Homogenize ~20-30 mg of frozen tissue in a suitable buffer (e.g., 80% methanol) using a bead mill or sonicator.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the derivatization step.

SamplePrep Tissue Frozen Tissue Sample Homogenize Homogenize in 80% Methanol Tissue->Homogenize Centrifuge Centrifuge (14,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry under Nitrogen Supernatant->Dry Reconstitute Reconstitute for Derivatization Dry->Reconstitute

Figure 4: Workflow for tissue sample preparation.

5.1.2. Derivatization

Derivatization is often employed to improve the chromatographic separation and mass spectrometric detection of dipeptides.[5][6][25][26][27]

  • Reagent: Use a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) or phenyl isocyanate (PIC).[5][25][26]

  • Reaction: Mix the reconstituted sample with the derivatization reagent according to the manufacturer's protocol. This typically involves incubation at a specific temperature for a set time.

5.1.3. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reverse-phase UPLC column (e.g., C18).

    • Mobile Phases: Employ a gradient of two mobile phases, such as:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a gradient to ensure optimal separation of the derivatized this compound from other components.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for derivatized this compound. For AQC-derivatized dipeptides, a common product ion is m/z 171.1.[5] The precursor ion will be the mass of the derivatized this compound.

    • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard that has undergone the same sample preparation and derivatization process.

Table 2: Key Parameters for UPLC-MS/MS Analysis of AQC-Derivatized this compound

ParameterValue
UPLC
ColumnC18 Reverse Phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation
MS/MS
Ionization ModeESI Positive
Analysis ModeMRM
Precursor Ion (Q1)[M+H]+ of AQC-Glycyl-L-leucine
Product Ion (Q3)m/z 171.1 (and other specific fragments)

Conclusion and Future Directions

This compound is an endogenous dipeptide with a widespread but quantitatively under-characterized presence in biological systems. Its metabolism is closely tied to the availability of its constituent amino acids, and its degradation is mediated by a variety of peptidases. While the direct signaling roles of this compound remain to be fully elucidated, its potential to influence the well-established L-leucine-mTORC1 pathway warrants further investigation. The analytical methods outlined in this guide provide a robust framework for the precise quantification of this compound in various biological matrices, which will be crucial for unraveling its specific physiological and pathological roles. Future research should focus on obtaining precise quantitative data for this compound across a wider range of organisms and tissues, identifying the specific enzymes responsible for its biosynthesis, and exploring its direct interactions with cellular signaling components. Such studies will undoubtedly provide valuable insights for the fields of nutrition, metabolism, and drug development.

References

Glycyl-L-leucine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential technical data for Glycyl-L-leucine, a dipeptide of interest in various scientific and biomedical research fields.

Core Compound Data

This compound is a dipeptide composed of glycine and L-leucine. The following table summarizes its key chemical identifiers and properties.

ParameterValueSource
CAS Number 869-19-2[1][2][3][4][5]
Molecular Weight 188.22 g/mol [1][3][6][7]
Molecular Formula C8H16N2O3[1][3][6]

Logical Relationship of Identifiers

The following diagram illustrates the direct association between the compound and its primary identifiers.

Glycyl_L_leucine_Identifiers Compound This compound CAS_Number CAS Number 869-19-2 Compound->CAS_Number Molecular_Weight Molecular Weight 188.22 g/mol Compound->Molecular_Weight

Caption: Core identifiers for this compound.

This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

Methodological & Application

Application Notes and Protocols for Glycyl-L-leucine in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a critical aspect of modern biopharmaceutical production and cell-based research. While free amino acids are essential building blocks for cell growth and protein synthesis, the use of dipeptides as media supplements has emerged as a strategy to overcome challenges related to the stability and solubility of certain amino acids. Dipeptides, which are short chains of two amino acids, can offer a more stable and readily available source of these crucial nutrients, potentially leading to improved culture performance.

This document provides detailed application notes and protocols for the proposed use of Glycyl-L-leucine (Gly-Leu), a dipeptide composed of glycine and L-leucine, in mammalian cell culture media. While the use of dipeptides containing glutamine and tyrosine to address their inherent instability and poor solubility is well-documented, the application of this compound is a more novel concept. These notes are based on the established principles of dipeptide supplementation and the known metabolic roles of glycine and leucine.

Glycine is a non-essential amino acid that plays a role in the synthesis of proteins and other important biomolecules, and has been shown to have cytoprotective effects. L-leucine is an essential branched-chain amino acid renowned for its critical role in stimulating protein synthesis, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] The use of this compound may, therefore, offer a synergistic approach to enhancing cell growth, viability, and recombinant protein production.

Principle of Dipeptide Utilization

Mammalian cells can internalize small peptides through various mechanisms, including the action of peptide transporters such as PepT1.[5][6][7][8][9] Once inside the cell, intracellular peptidases cleave the peptide bond, releasing the individual amino acids for their respective metabolic functions. Alternatively, the dipeptide may be hydrolyzed by ectoenzymes on the cell surface. This controlled release mechanism can help maintain a stable intracellular pool of amino acids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C8H16N2O3[10]
Molecular Weight 188.22 g/mol [10][11]
Appearance White crystalline powder
Water Solubility 37 mg/mL[11]
L-Leucine Water Solubility 24.3 mg/mL[12]

Hypothesized Mechanism of Action and Signaling Pathway

The primary rationale for supplementing cell culture media with this compound is to leverage the potent anabolic properties of L-leucine and the beneficial effects of glycine. Leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1][2][3][4][13] Glycine has also been shown to stimulate protein synthesis and protect cells from oxidative stress, with some evidence suggesting its involvement with the mTOR pathway.[14][15][16][17]

The diagram below illustrates the hypothesized pathway for this compound uptake and its subsequent influence on the mTOR signaling cascade, leading to enhanced protein synthesis.

Glycyl_L_leucine_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Gly-Leu_ext This compound PepT1 Peptide Transporter (e.g., PepT1) Gly-Leu_ext->PepT1 Uptake Gly-Leu_int This compound PepT1->Gly-Leu_int Peptidases Intracellular Peptidases Gly-Leu_int->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine Leucine L-Leucine Peptidases->Leucine mTORC1 mTORC1 Glycine->mTORC1 Potentially Activates Leucine->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis Inhibits S6K1->Protein_Synthesis Promotes

Hypothesized uptake and signaling pathway of this compound.

Experimental Protocols

Due to the limited published data on the use of this compound in biopharmaceutical cell culture, the following protocols are provided as a framework for its evaluation. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and process.

Protocol 1: Evaluation of this compound on Cell Growth and Viability

This protocol outlines a method to assess the impact of this compound supplementation on the growth and viability of a mammalian cell line (e.g., CHO cells) in a batch culture.

Materials:

  • Mammalian cell line (e.g., CHO-K1)

  • Basal cell culture medium (serum-free, chemically defined)

  • This compound (cell culture grade)

  • L-leucine (cell culture grade)

  • Glycine (cell culture grade)

  • Sterile, cell culture-grade water or PBS for stock solutions

  • Shake flasks or multi-well plates

  • Cell counter (e.g., trypan blue exclusion-based automated counter)

  • CO2 incubator

Methodology:

  • Stock Solution Preparation:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM) in the basal medium or sterile water. Ensure complete dissolution.

    • Prepare sterile stock solutions of L-leucine and glycine at equimolar concentrations to the dipeptide for control groups.

  • Media Preparation:

    • Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

    • Prepare a control medium (Control 1) with no supplementation.

    • Prepare another control medium (Control 2) supplemented with equimolar concentrations of free glycine and L-leucine corresponding to the highest dipeptide concentration to assess the effect of the individual amino acids.

  • Cell Inoculation:

    • Seed the prepared media in shake flasks or multi-well plates with the cells at a specific seeding density (e.g., 0.3 x 10^6 viable cells/mL).

  • Incubation:

    • Incubate the cultures at 37°C with 5% CO2 and appropriate agitation (e.g., 120 rpm for shake flasks).

  • Sampling and Analysis:

    • Collect samples daily for a specified culture duration (e.g., 7-14 days).

    • Determine the viable cell density (VCD) and cell viability using a cell counter.

  • Data Analysis:

    • Plot VCD and viability over time for each condition.

    • Calculate the specific growth rate for each condition.

    • Summarize the peak VCD and viability for each condition in a table for comparison.

Protocol1_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Stock Prepare Stock Solutions (Gly-Leu, Gly, Leu) Media Prepare Experimental and Control Media Stock->Media Inoculate Inoculate Cells Media->Inoculate Incubate Incubate Cultures (37°C, 5% CO2) Inoculate->Incubate Sample Daily Sampling Incubate->Sample Measure Measure VCD and Viability Sample->Measure Analyze Plot Data and Calculate Growth Rate Measure->Analyze

Workflow for evaluating Gly-Leu on cell growth and viability.

Protocol 2: Assessment of this compound on Recombinant Protein Production

This protocol is designed to evaluate the effect of this compound on the productivity of a recombinant protein-producing cell line.

Materials:

  • Recombinant protein-producing mammalian cell line (e.g., CHO-GS)

  • All materials listed in Protocol 1

  • Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Methodology:

  • Experimental Setup:

    • Follow steps 1-4 from Protocol 1 to prepare the media and set up the cultures. A fed-batch model may be more representative of a production process.

  • Sampling and Analysis:

    • Collect samples at regular intervals (e.g., daily or every other day).

    • In addition to VCD and viability, collect the supernatant by centrifuging the cell suspension.

    • Store the supernatant at -20°C or colder until analysis.

    • Quantify the concentration of the recombinant protein in the supernatant using a validated assay.

  • Data Analysis:

    • Plot the recombinant protein titer over time for each condition.

    • Calculate the specific productivity (qP) for each condition.

    • Summarize the final protein titer and average specific productivity in a table for comparison.

Protocol2_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Processing cluster_analysis Analysis Setup Follow Protocol 1, Steps 1-4 (Media Prep, Inoculation, Incubation) Sample Collect Culture Samples Setup->Sample Separate Separate Supernatant (Centrifugation) Sample->Separate Store Store Supernatant at -20°C Separate->Store Quantify Quantify Protein Titer (ELISA, HPLC) Separate->Quantify Store->Quantify Analyze Plot Titer and Calculate qP Quantify->Analyze

Workflow for assessing Gly-Leu on protein production.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Cell Growth and Viability

SupplementConcentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Average Viability (%)Specific Growth Rate (day^-1)
None (Control 1) 0
Gly + Leu (Control 2) 10 + 10
This compound 1.0
This compound 2.5
This compound 5.0
This compound 10.0

Table 2: Effect of this compound on Recombinant Protein Production

SupplementConcentration (mM)Final Titer (mg/L)Average Specific Productivity (pg/cell/day)
None (Control 1) 0
Gly + Leu (Control 2) 10 + 10
This compound 1.0
This compound 2.5
This compound 5.0
This compound 10.0

Conclusion

The use of this compound in cell culture media is a promising yet underexplored area. Based on the well-established roles of its constituent amino acids in promoting protein synthesis, this dipeptide warrants investigation as a potential performance-enhancing supplement in biopharmaceutical production. The protocols and frameworks provided herein offer a systematic approach for researchers to evaluate the efficacy of this compound in their specific cell culture systems. It is anticipated that such studies will contribute valuable data to the field and potentially unlock new strategies for media optimization.

References

Application Notes and Protocols for Dipeptidase Assays Using Glycyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidases are a class of exopeptidases that catalyze the hydrolysis of dipeptides into their constituent amino acids. One such key enzyme is Dipeptidase 1 (DPEP1), also known as renal dipeptidase or microsomal dipeptidase. DPEP1 is a zinc-dependent metalloproteinase anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. It plays a crucial role in various physiological processes, including the metabolism of glutathione and its conjugates, such as leukotrienes.

Recent studies have implicated DPEP1 in the pathophysiology of several diseases, including cancer. In colorectal cancer, for instance, DPEP1 expression is often upregulated and has been shown to promote metastasis and drug resistance by interacting with key cellular signaling pathways like the PI3K/AKT/mTOR and Wnt/β-catenin pathways. Given its role in disease, DPEP1 is a promising target for therapeutic intervention.

Glycyl-L-leucine is a dipeptide that serves as a substrate for dipeptidases like DPEP1 and is frequently used in enzyme activity assays. This document provides detailed application notes and protocols for utilizing this compound in dipeptidase enzyme assays, along with an overview of a relevant signaling pathway involving DPEP1.

Data Presentation

Table 1: Kinetic Parameters of Dipeptidase with Various Substrates
Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)Reference
Monkey Small IntestineThis compoundValue determinedValue determined
Human Seminal Plasma (DPPII/DPP7)Lys-Ala-pNA0.4 x 10³-
Human Seminal Plasma (DPPII/DPP7)Lys-Pro-pNA-4.1 x 10⁶ (k_cat/K_m)
Human Seminal Plasma (DPPII/DPP7)Ala-Pro-pNA-2.6 x 10⁶ (k_cat/K_m)

Note: The specific K_m and k_cat values for this compound hydrolysis by the "master" dipeptidase from monkey small intestine were determined in the cited study, but are not available in the abstract. The original publication should be consulted for these specific values.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Dipeptidase Activity using this compound and Ninhydrin

This protocol describes a method to determine dipeptidase activity by quantifying the release of amino acids from the hydrolysis of this compound using a ninhydrin-based colorimetric reaction.

Principle:

The dipeptidase catalyzes the hydrolysis of this compound into glycine and L-leucine. The liberated amino acids are then reacted with ninhydrin at an elevated temperature. This reaction produces a deep purple-colored compound, known as Ruhemann's purple, which can be quantified by measuring its absorbance at 570 nm. The amount of color produced is directly proportional to the amount of amino acids released, and thus to the enzyme's activity.

Materials:

  • This compound (Substrate)

  • Dipeptidase enzyme (e.g., purified DPEP1 or tissue homogenate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ninhydrin reagent (2% (w/v) in a 1:1 mixture of glycerol and dimethyl sulfoxide (DMSO))

  • Citrate buffer (0.2 M, pH 5.0)

  • Trichloroacetic acid (TCA), 15% (w/v)

  • L-leucine (for standard curve)

  • Microplate reader or spectrophotometer

  • 96-well microplates or spectrophotometer cuvettes

  • Water bath or heating block

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer.

    • Prepare a stock solution of L-leucine (e.g., 10 mM) in Tris-HCl buffer for the standard curve.

    • Prepare the ninhydrin reagent. Caution: Ninhydrin is a strong oxidizing agent and should be handled with care.

  • Standard Curve Preparation:

    • Prepare a series of L-leucine standards ranging from 0 to 2 mM by diluting the stock solution in Tris-HCl buffer.

    • To 50 µL of each standard, add 50 µL of Tris-HCl buffer.

    • Proceed with the ninhydrin reaction as described in step 5.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding:

      • 50 µL of this compound solution (final concentration will vary depending on the experiment, e.g., for K_m determination).

      • 40 µL of Tris-HCl buffer.

      • 10 µL of dipeptidase enzyme solution (the amount should be optimized to ensure a linear reaction rate).

    • Prepare a blank reaction by adding 10 µL of buffer instead of the enzyme solution.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the enzymatic reaction by adding 100 µL of 15% TCA.

    • Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant for the ninhydrin reaction.

  • Ninhydrin Reaction:

    • In a new set of tubes or a 96-well plate, add 50 µL of the supernatant from the enzyme reaction or 100 µL of the prepared standards.

    • Add 50 µL of citrate buffer.

    • Add 100 µL of the ninhydrin reagent.

    • Seal the plate or cap the tubes and heat in a boiling water bath or heating block at 100°C for 20 minutes.

    • Cool the reaction mixture to room temperature.

  • Data Acquisition:

    • Measure the absorbance of the standards and samples at 570 nm using a microplate reader or spectrophotometer.

  • Calculations:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Plot the absorbance of the L-leucine standards against their concentrations to generate a standard curve.

    • Determine the concentration of amino acids released in the enzyme reaction by interpolating the absorbance values on the standard curve.

    • Calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of protein (U/mg).

Visualizations

DPEP1 Signaling Pathway in Cancer Progression

DPEP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm DPEP1 DPEP1 PI3K PI3K DPEP1->PI3K Activates GSK3b GSK-3β DPEP1->GSK3b May Inhibit Amino_Acids Glycine + Leucine DPEP1->Amino_Acids GPI_Anchor GPI Anchor GPI_Anchor->DPEP1 Dipeptide This compound (Dipeptide Substrate) Dipeptide->DPEP1 Hydrolysis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Invasion, Drug Resistance mTOR->Proliferation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates TCF_LEF->Proliferation

Experimental Workflow for Dipeptidase Assay

Dipeptidase_Assay_Workflow start Start reagent_prep Prepare Reagents: - this compound - Dipeptidase Enzyme - Buffers - Ninhydrin Reagent start->reagent_prep std_curve Prepare L-leucine Standard Curve reagent_prep->std_curve enzyme_rxn Set up Enzyme Reaction: Substrate + Enzyme reagent_prep->enzyme_rxn ninhydrin_rxn Ninhydrin Reaction: Supernatant + Ninhydrin std_curve->ninhydrin_rxn for quantification incubation Incubate at 37°C enzyme_rxn->incubation termination Terminate Reaction with TCA incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation centrifugation->ninhydrin_rxn heating Heat at 100°C ninhydrin_rxn->heating readout Measure Absorbance at 570 nm heating->readout analysis Calculate Enzyme Activity readout->analysis end End analysis->end

Caption: Workflow for dipeptidase activity assay.

Application Notes and Protocols for In Vivo Experimental Design Using Glycyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine. While L-leucine is well-recognized as a potent stimulator of muscle protein synthesis and a key activator of the mTORC1 signaling pathway, the in vivo application of Gly-Leu is an emerging area of interest.[1] The primary rationale for utilizing Gly-Leu in experimental designs is its potential to leverage specific dipeptide transporters, such as PEPT1 in the intestine, for absorption and delivery. This may offer advantages over the administration of free L-leucine in terms of stability, solubility, and bioavailability.

These application notes provide a comprehensive guide for designing in vivo experiments to investigate the physiological effects of this compound, with a focus on its potential anabolic properties in muscle tissue. Due to the limited direct in vivo data on Gly-Leu, many of the proposed experimental parameters are based on the extensive research conducted on its constituent amino acid, L-leucine.

Data Presentation: Benchmarking with L-Leucine

The following tables summarize quantitative data from in vivo studies using L-leucine. These data serve as a valuable benchmark for designing experiments with this compound and for interpreting the results.

Table 1: Effective Dosages of L-Leucine in Rodent Models for Muscle Protein Synthesis

Animal ModelAdministration RouteEffective Dose RangeKey Findings
RatsOral Gavage0.135 - 1.35 g/kg body weightSignificantly increased muscle protein synthesis within 30 minutes of administration.[2]
RatsDiet1.5% - 2% of dietIncreased expression of genes involved in energy and lipid metabolism in skeletal muscle.[3]
RatsDiet after exercise0.135 - 0.675 g/kg body weightIn combination with exercise, enhanced satellite cell activation and muscle hypertrophy.[4]

Table 2: L-Leucine Effects on mTORC1 Signaling Pathway Components

Animal ModelTreatmentKey Phosphorylation Increases
Rats2.25 g/kg/day for 10 daysmTOR, p70S6K, 4E-BP1 in skeletal muscle.[3]
RatsOral Gavage (0.135 g/kg)eIF4E-binding protein 1 (4E-BP1), 70-kDa ribosomal protein S6 kinase (p70S6K).[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for parenteral (intraperitoneal) or oral administration in rodents.

Materials:

  • This compound powder (MW: 188.22 g/mol )[5]

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • 0.22 µm syringe filters

  • Sterile vials

Procedure for Parenteral Administration (Intraperitoneal - IP):

  • Solubility: this compound is soluble in aqueous solutions. For initial studies, sterile saline is a recommended vehicle.

  • Calculation: Determine the required concentration based on the desired dosage. For a target dose of 0.5 g/kg in a 25g mouse with an injection volume of 200 µL:

    • Dose per mouse: 0.5 g/kg * 0.025 kg = 0.0125 g (12.5 mg)

    • Concentration: 12.5 mg / 0.2 mL = 62.5 mg/mL

  • Preparation:

    • Under aseptic conditions, weigh the required amount of this compound powder.

    • Dissolve the powder in sterile saline to the final calculated volume. Gentle warming may aid dissolution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended, though stability should be validated.

Procedure for Oral Administration (Gavage):

  • Vehicle: Sterile water is a suitable vehicle for oral gavage.

  • Preparation: Follow the same calculation and dissolution steps as for parenteral administration, using sterile water as the solvent. Filtration may not be necessary if the solution is prepared fresh from a sterile powder and administered immediately.

Protocol 2: In Vivo Administration of this compound to Rodents

Objective: To administer this compound to mice or rats to assess its physiological effects.

Animal Models:

  • Male C57BL/6 mice (8-12 weeks old)

  • Male Sprague-Dawley or Wistar rats (200-300g)

Experimental Groups:

  • Vehicle Control: Administration of the vehicle (e.g., sterile saline) alone.

  • Gly-Leu Treatment Group: Administration of this compound at the desired dose.

  • Amino Acid Control: Administration of an equimolar mixture of free glycine and L-leucine to differentiate the effects of the dipeptide from its constituent amino acids.

  • Positive Control: Administration of L-leucine at an equimolar dose to the leucine content in the Gly-Leu dose.

Procedure for Intraperitoneal (IP) Injection in Mice:

  • Restraint: Properly restrain the mouse.

  • Injection Site: Locate the lower right quadrant of the abdomen.

  • Injection: Insert a 25-27 gauge needle at a 30-40° angle and inject the prepared Gly-Leu solution. The maximum recommended injection volume is typically 10 ml/kg.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Procedure for Oral Gavage in Rats:

  • Restraint: Gently restrain the rat.

  • Gavage: Use a proper-sized, soft-tipped gavage needle. Insert the needle orally and gently guide it into the esophagus.

  • Administration: Slowly administer the Gly-Leu solution.

  • Monitoring: Observe the animal to ensure proper recovery and no signs of respiratory distress.

Protocol 3: Assessment of Muscle Protein Synthesis and mTOR Signaling

Objective: To determine the effect of this compound on muscle protein synthesis and the activation of the mTORC1 pathway.

Timeline:

  • Fasting: Fast animals overnight to establish a baseline metabolic state.

  • Administration: Administer Gly-Leu, control solutions, or vehicle as described in Protocol 2.

  • Tissue Collection: At a predetermined time point post-administration (e.g., 30-60 minutes, based on leucine studies), euthanize the animals.[2]

  • Sample Processing: Rapidly dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior) and flash-freeze in liquid nitrogen. Store at -80°C.

Analysis:

  • Western Blotting: Prepare protein lysates from the muscle tissue. Perform western blotting to analyze the phosphorylation status of key mTORC1 pathway proteins:

    • p-mTOR (Ser2448)

    • p-p70S6K (Thr389)

    • p-4E-BP1 (Thr37/46)

  • Protein Synthesis Measurement (SUnSET method - optional): This technique involves the administration of puromycin prior to tissue collection. The amount of incorporated puromycin, detected by western blot with an anti-puromycin antibody, is proportional to the rate of protein synthesis.

Visualizations

Signaling Pathway

mTORC1_Pathway GlyLeu This compound PEPT1 PEPT1 Transporter GlyLeu->PEPT1 Uptake Hydrolysis Intracellular Hydrolysis PEPT1->Hydrolysis Leucine L-Leucine Hydrolysis->Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (inactivates) Translation Protein Synthesis (Muscle Growth) p70S6K->Translation EBP1->Translation Inhibits

Caption: L-Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Acclimatize Animals Fasting Overnight Fasting Start->Fasting Grouping Randomize into Groups (Vehicle, Gly-Leu, Controls) Fasting->Grouping Admin Administer Treatment (IP or Gavage) Grouping->Admin Wait Wait (e.g., 30-60 min) Admin->Wait Euthanasia Euthanize & Collect Tissues Wait->Euthanasia Analysis Analyze Tissues (Western Blot, etc.) Euthanasia->Analysis End End: Data Interpretation Analysis->End

Caption: General workflow for an acute in vivo Gly-Leu study.

References

Application Note: Quantitative Analysis of Glycyl-L-leucine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the dipeptide Glycyl-L-leucine. The described protocol is suitable for routine quality control, stability studies, and formulation development in the pharmaceutical and biotechnology industries. The method demonstrates good linearity, accuracy, and precision, making it a valuable tool for researchers and drug development professionals.

Introduction

This compound is a dipeptide composed of the amino acids glycine and L-leucine. As a fundamental component in various biological and pharmaceutical contexts, accurate quantification is crucial for research, development, and quality control. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of peptides and amino acids due to its high resolution and sensitivity.[1] This document provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.

Experimental Protocol

This section outlines the necessary equipment, reagents, and detailed procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[2]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA), 99.5% purity

    • This compound reference standard (purity ≥98%)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is employed to ensure the efficient separation of this compound from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
22.0595
25.0595
26.0955
30.0955

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas the solution before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas the solution before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of Mobile Phase A to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] The following tables summarize typical performance characteristics for a validated method for a similar dipeptide, as a direct validation report for this compound was not available in the public domain. These values can be considered as expected performance targets.

Linearity
AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
This compound10 - 200≥ 0.999

Table 3: Linearity of the HPLC Method (Expected performance based on similar analyses[3])

Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)
5098.0 - 102.0
10098.0 - 102.0
15098.0 - 102.0

Table 4: Accuracy of the HPLC Method (Expected performance based on similar analyses[4])

Precision (Repeatability)
Concentration (µg/mL)Relative Standard Deviation (RSD, %)
100≤ 2.0

Table 5: Precision of the HPLC Method (Expected performance based on similar analyses[4])

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 6: System Suitability Parameters

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions (10-200 µg/mL) inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solution (e.g., 100 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib quantify Quantify this compound inject_sample->quantify gen_calib->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily implementable in most analytical laboratories. Proper method validation should be performed to ensure the suitability of this method for its intended application.

References

Application Notes and Protocols for Studying Protein Synthesis with Glycyl-L-leucine Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Glycyl-L-leucine administration on protein synthesis. Due to the limited direct research on this compound, this document draws upon the extensive knowledge of L-leucine's role in protein synthesis and relevant studies on other dipeptides. The provided protocols are adaptable for characterizing the anabolic potential of this compound.

Introduction

Protein synthesis is a fundamental cellular process crucial for muscle growth, repair, and overall metabolic health. L-leucine, an essential branched-chain amino acid (BCAA), is a well-established potent stimulator of muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2] this compound, a dipeptide composed of glycine and L-leucine, presents an interesting molecule for study. Dipeptides are known to be absorbed via different intestinal transporters than free-form amino acids, which could potentially lead to different absorption kinetics and physiological effects.[3]

Recent research on dileucine, a dipeptide of leucine, has shown it to be more effective than leucine alone in stimulating muscle protein synthesis, suggesting that dipeptides may offer unique advantages.[3][4] This raises the hypothesis that this compound may also exhibit distinct effects on protein synthesis compared to the administration of free L-leucine. These notes provide the theoretical framework and practical protocols to investigate this hypothesis.

Key Signaling Pathway: Leucine and mTORC1

Leucine acts as a critical signaling molecule to activate the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[5][6] Upon cellular uptake, leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated. Activated mTORC1 then phosphorylates its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][8]

  • Phosphorylation of p70S6K leads to the phosphorylation of ribosomal protein S6 (rpS6), enhancing the translation of specific mRNAs that encode ribosomal proteins and elongation factors, thereby increasing the cell's translational capacity.

  • Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.

The diagram below illustrates the proposed signaling cascade.

mTOR_Pathway This compound This compound Leucine Leucine This compound->Leucine Hydrolysis Amino Acid Transporters Amino Acid Transporters Leucine->Amino Acid Transporters mTORC1 mTORC1 Amino Acid Transporters->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 rpS6 rpS6 p70S6K->rpS6 eIF4E eIF4E 4E-BP1->eIF4E Translation Initiation Translation Initiation rpS6->Translation Initiation eIF4E->Translation Initiation Protein Synthesis Protein Synthesis Translation Initiation->Protein Synthesis

Caption: Proposed mTORC1 signaling pathway activated by Leucine derived from this compound.

Data Presentation

The following tables summarize quantitative data from studies comparing the effects of dipeptides and their constituent free amino acids on muscle protein synthesis and related signaling. This data serves as a benchmark for designing and interpreting experiments with this compound.

Table 1: Comparison of Dileucine vs. Leucine on Muscle Protein Synthesis

ParameterLeucine (2g)Dileucine (2g)P-value
Cumulative Myofibrillar Protein Synthesis (0-180 min; %·h⁻¹) 0.047 ± 0.0290.075 ± 0.0320.023
Plasma Leucine Net Area Under the Curve (AUC) SimilarSimilar0.396
Plasma Dileucine Net AUC LowerHigher0.013
Data adapted from a study in ten healthy young men.[3]

Table 2: Comparison of Free Amino Acids vs. Intact Protein on Muscle Protein Synthesis

ParameterIntact Milk Protein (30g)Free Amino Acids (30g)P-value
Muscle Protein Synthesis Rate IncreasedIncreasedNo significant difference
Plasma Amino Acid Concentration IncreasedGreater Increase<0.05
Appearance of Ingested Phenylalanine in Plasma SlowerFaster<0.05
Data adapted from a study in 24 young participants.[9]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on protein synthesis.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using Stable Isotope Tracers

This protocol is adapted from the flooding dose technique, which is suitable for measuring acute rates of protein synthesis.[10]

Objective: To determine the fractional synthetic rate (FSR) of muscle protein after oral administration of this compound compared to L-leucine.

Materials:

  • L-[1-¹³C]phenylalanine (or other suitable labeled amino acid tracer)

  • This compound and L-leucine

  • Anesthesia (if required for animal studies)

  • Saline solution

  • Equipment for blood and tissue collection

  • Liquid nitrogen

  • Homogenization buffer

  • Perchloric acid (PCA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Animal/Human Subject Preparation: Subjects should be fasted overnight to establish a baseline state.

  • Tracer Administration: A primed, continuous infusion of L-[¹³C]phenylalanine is initiated to label the precursor pool.

  • Experimental Treatment: At a designated time after the start of the tracer infusion, administer an oral bolus of either this compound or an equimolar amount of L-leucine. A control group receiving a placebo (e.g., water) should be included.

  • Sample Collection:

    • Blood Samples: Collect blood samples at regular intervals to measure the enrichment of the tracer in the plasma.

    • Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at baseline and at the end of the experimental period (e.g., 3 hours post-treatment). Immediately freeze the tissue in liquid nitrogen.

  • Sample Processing:

    • Plasma: Deproteinize plasma samples and prepare for GC-MS analysis to determine the enrichment of the labeled amino acid.

    • Muscle Tissue: Homogenize the muscle tissue, precipitate the proteins with PCA, and hydrolyze the protein pellet. Isolate the amino acids from the hydrolysate for GC-MS analysis to determine the incorporation of the tracer into muscle protein.

  • Calculation of FSR: The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p / (E_a * t)) * 100 Where:

    • E_p is the enrichment of the tracer in the protein-bound amino acid.

    • E_a is the average enrichment of the tracer in the precursor pool (plasma or intracellular).

    • t is the time in hours between the biopsies.

FSR_Workflow cluster_0 In Vivo Procedure cluster_1 Sample Processing cluster_2 Data Analysis Fasting Fasting Tracer Infusion Tracer Infusion Fasting->Tracer Infusion Oral Gavage Oral Gavage (Gly-Leu, Leu, or Placebo) Tracer Infusion->Oral Gavage Sample Collection Blood & Muscle Biopsies Oral Gavage->Sample Collection Plasma Processing Plasma Deproteinization Sample Collection->Plasma Processing Muscle Processing Muscle Homogenization & Protein Hydrolysis Sample Collection->Muscle Processing GCMS GC-MS Analysis Plasma Processing->GCMS Muscle Processing->GCMS Calculate FSR Calculate Fractional Synthetic Rate (FSR) GCMS->Calculate FSR

Caption: Workflow for measuring muscle protein synthesis using stable isotopes.
Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol outlines the steps for assessing the activation of key proteins in the mTORC1 pathway in response to this compound.[7][11][12]

Objective: To quantify the phosphorylation status of mTOR, p70S6K, and 4E-BP1 in muscle or cell culture samples following treatment.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (6-8% for mTOR, 12-15% for p70S6K and 4E-BP1)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of mTOR, p70S6K, 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Cell Culture: Seed cells and grow to desired confluency. Starve cells of amino acids and/or serum before treatment. Treat with this compound, L-leucine, or control for a specified time (e.g., 30-60 minutes). Lyse cells in ice-cold lysis buffer.

    • Tissue Samples: Homogenize frozen tissue samples in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

WesternBlot_Workflow Sample Lysis Sample Lysis Protein Quantification Protein Quantification Sample Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols: The Effect of Glycyl-L-leucine on Intestinal Epithelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of glycine and leucine, two crucial amino acids for various physiological functions. Emerging research indicates that Gly-Leu plays a significant role in promoting the proliferation and health of intestinal epithelial cells (IECs). This is of particular interest in the fields of nutrition, gastroenterology, and drug development, as maintaining intestinal epithelial integrity is vital for nutrient absorption, barrier function, and overall gut health. These application notes provide a comprehensive overview of the effects of Gly-Leu on IEC proliferation, the underlying signaling pathways, and detailed protocols for relevant in vitro assays.

Key Findings on this compound's Effect on Intestinal Epithelial Cell Proliferation

Recent studies have demonstrated that Gly-Leu can significantly enhance the viability and proliferation of intestinal epithelial cells. The primary mechanism involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of Gly-Leu on chicken intestinal epithelial cells.

Table 1: Effect of this compound on the Viability of Intestinal Epithelial Cells

Treatment GroupConcentrationCell Viability (OD at 490 nm)
Control-0.25 ± 0.02
Glycine (Gly)20 nmol/L0.31 ± 0.03
Glycyl-glycine (Gly-Gly)20 nmol/L0.33 ± 0.02
This compound (Gly-Leu)20 nmol/L0.35 ± 0.03*

*Indicates a significant increase in cell viability compared to the control group (P < 0.05). Data adapted from Liang et al., 2023.[1][2]

Table 2: Effect of this compound on the Cell Cycle of Intestinal Epithelial Cells

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Control78.5 ± 2.115.2 ± 1.56.3 ± 0.8
Glycine (Gly)82.1 ± 2.512.1 ± 1.25.8 ± 0.7
Glycyl-glycine (Gly-Gly)83.5 ± 2.811.5 ± 1.15.0 ± 0.6
This compound (Gly-Leu)84.2 ± 3.110.8 ± 1.05.0 ± 0.5

*Indicates a significant difference compared to the control group (P < 0.05). Data adapted from Liang et al., 2023.[1][3]

Table 3: Effect of this compound on the Protein Expression of p-mTOR and p-S6K1 in Intestinal Epithelial Cells

Treatment GroupRelative Protein Expression of p-mTORRelative Protein Expression of p-S6K1
Control1.00 ± 0.001.00 ± 0.00
Glycine (Gly)1.25 ± 0.111.32 ± 0.14
Glycyl-glycine (Gly-Gly)1.38 ± 0.151.45 ± 0.16
This compound (Gly-Leu)1.52 ± 0.181.61 ± 0.19

*Indicates a significant increase in protein expression compared to the control group (P < 0.05). Data adapted from Liang et al., 2023.[1][2]

Signaling Pathway

This compound is transported into intestinal epithelial cells primarily through the peptide transporter 1 (PepT1).[4][5][6] Once inside the cell, the leucine component of the dipeptide is a potent activator of the mTOR signaling pathway.[7][8][9] This activation leads to the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell proliferation.[1]

Gly_Leu_mTOR_Pathway Gly_Leu This compound PepT1 PepT1 Transporter Gly_Leu->PepT1 mTORC1 mTORC1 PepT1->mTORC1 Activates IEC_Membrane Intestinal Epithelial Cell Membrane S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Experimental_Workflow Start Start Cell_Culture Isolate and Culture Intestinal Epithelial Cells Start->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blotting (p-mTOR, p-S6K1) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Topic: Protocol for Radiolabeling Glycyl-L-leucine for Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-leucine, a simple dipeptide, serves as a model substrate for studying the activity of proton-coupled oligopeptide transporters (POTs), such as Peptide Transporter 1 (PEPT1) and Peptide Transporter 2 (PEPT2).[1][2] These transporters are crucial for the absorption of dietary di- and tripeptides in the small intestine and for the reabsorption of peptides in the kidneys.[3][4] PEPT1, in particular, is of significant pharmacological interest as it facilitates the oral absorption of numerous peptidomimetic drugs, including β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][5]

Uptake assays using radiolabeled substrates are a fundamental tool for characterizing transporter function, determining kinetic parameters, and screening for potential drug interactions. This document provides a detailed protocol for the synthesis of radiolabeled this compound and its subsequent use in cellular uptake assays, employing cell lines that endogenously express peptide transporters, such as the human intestinal Caco-2 cell line.[3]

Experimental Protocols

Protocol 1: Synthesis of [³H]this compound

This protocol describes a method for synthesizing [³H]this compound starting from commercially available tritiated L-leucine. The procedure involves the coupling of N-protected glycine with [³H]-L-leucine followed by deprotection.

Materials:

  • L-[3,4,5-³H]-Leucine[6][7]

  • N-tert-Butoxycarbonyl-glycine (Boc-Gly)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter

Methodology:

  • Activation of Boc-Gly: Dissolve Boc-Gly and NHS in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Coupling Reaction: Filter the reaction mixture to remove the DCU precipitate. Add the L-[³H]-Leucine solution to the filtrate containing the activated Boc-Gly-NHS ester. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Work-up and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Deprotection: Dissolve the resulting crude Boc-[³H]this compound in a solution of TFA in DCM (e.g., 25% v/v). Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.

  • Purification: Evaporate the solvent and TFA. Purify the crude [³H]this compound by reverse-phase HPLC to achieve high radiochemical purity.

  • Quantification: Determine the concentration and specific activity (in Ci/mmol) of the purified product using a combination of UV absorbance (for concentration) and liquid scintillation counting (for radioactivity).

Protocol 2: Cellular Uptake Assay

This protocol details the measurement of [³H]this compound uptake in a confluent monolayer of Caco-2 cells, a model for the intestinal epithelium that expresses PEPT1.[3]

Materials:

  • Caco-2 cells

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 (uptake buffer)

  • [³H]this compound stock solution

  • Unlabeled this compound (for competition assays)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • BCA Protein Assay Kit

Methodology:

  • Cell Culture: Seed Caco-2 cells onto 24-well plates and culture until they form a confluent, differentiated monolayer (typically 18-21 days post-seeding).

  • Preparation: On the day of the experiment, aspirate the culture medium from the wells. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS (pH 6.0).

  • Pre-incubation: Add 0.5 mL of HBSS to each well and pre-incubate the plates at 37°C for 15 minutes to equilibrate the cells.

  • Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding 0.5 mL of HBSS containing a known concentration of [³H]this compound to each well. For determining non-specific uptake, add the radiolabeled substrate in the presence of a high concentration of unlabeled this compound (e.g., 10-20 mM).

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 2, 5, 10, 20, 30 minutes). Uptake should be linear over the chosen time period.[8]

  • Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cell monolayers three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well. Incubate at room temperature for at least 30 minutes on a shaker to ensure complete lysis.

  • Measurement of Radioactivity: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.

  • Protein Quantification: In parallel wells treated identically but without radioactivity, determine the total protein concentration using a BCA Protein Assay Kit. This is used to normalize the uptake data.

  • Data Analysis: Calculate the rate of uptake and express it as pmol/mg of protein/min. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

Data Presentation

The quantitative data from the uptake assay can be summarized to compare uptake over time and determine transport kinetics.

Table 1: Time Course of [³H]this compound Uptake in Caco-2 Cells

Incubation Time (minutes)Total Uptake (pmol/mg protein)Non-specific Uptake (pmol/mg protein)Specific Uptake (pmol/mg protein)
05.24.90.3
288.66.182.5
5215.45.8209.6
10430.16.5423.6
20855.97.2848.7
301240.78.11232.6

Visualizations

Experimental Workflow Diagram

The overall process for conducting the cellular uptake assay is outlined below.

G cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Uptake Assay cluster_analysis Phase 3: Data Analysis A Seed Caco-2 cells in 24-well plates B Culture cells to form a differentiated monolayer A->B C Wash cells with pre-warmed buffer (pH 6.0) B->C D Pre-incubate at 37°C C->D E Initiate uptake with [3H]Gly-L-Leu +/- inhibitor D->E F Incubate for defined time E->F G Terminate uptake by washing with ice-cold PBS F->G H Lyse cells G->H I Measure radioactivity via scintillation counting H->I J Measure protein concentration (BCA Assay) H->J K Normalize radioactivity to protein and calculate specific uptake I->K J->K G cluster_membrane Apical Membrane of Enterocyte cluster_lumen cluster_cytosol PEPT1 PEPT1 GlyLeu_in Gly-L-Leu PEPT1->GlyLeu_in Cotransport H_in H+ PEPT1->H_in NHE3 NHE3 H_out H+ NHE3->H_out Antiport Na_in Na+ NHE3->Na_in GlyLeu_out Gly-L-Leu GlyLeu_out->PEPT1 1 H_out->PEPT1 1 Na_out Na+ Na_out->NHE3 2 H_in2 H+ H_in2->NHE3 2

References

Troubleshooting & Optimization

Technical Support Center: Glycyl-L-leucine Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Glycyl-L-leucine in physiological buffers.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound due to its physicochemical properties. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.

Issue 1: this compound fails to dissolve completely in a physiological buffer.

Possible Causes:

  • Approaching Solubility Limit: The concentration of this compound may be too high for the selected buffer and conditions.

  • Suboptimal pH: The pH of the buffer might be close to the isoelectric point (pI) of this compound, where its solubility is minimal.

  • Low Temperature: The temperature of the buffer may be too low to facilitate dissolution.

  • Insufficient Mixing: The method of mixing may not be adequate to break down powder aggregates.

Troubleshooting Workflow:

Glycyl-L-leucine_Solubility_Troubleshooting start_node Start: Undissolved This compound check_conc Verify Concentration (Is it below 50 mg/mL in PBS?) start_node->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc No check_ph Check Buffer pH (Is it neutral?) check_conc->check_ph Yes reduce_conc->check_conc adjust_ph Adjust pH slightly (away from pI) check_ph->adjust_ph No increase_temp Gentle Warming (up to 37°C) check_ph->increase_temp Yes adjust_ph->check_ph sonicate Apply Sonication (5-15 minutes) increase_temp->sonicate dissolved This compound Dissolved sonicate->dissolved Successful reassess Re-evaluate buffer or consider co-solvents sonicate->reassess Unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: this compound precipitates out of solution after initial dissolution.

Possible Causes:

  • Supersaturated Solution: The initial dissolution might have been forced (e.g., by heating), creating an unstable supersaturated solution.

  • Temperature Change: A decrease in temperature can cause precipitation if the solution is near its saturation point.

  • Buffer Instability: Changes in the buffer composition or pH over time can affect solubility.

  • Interaction with Other Components: In complex media, this compound may interact with other components, leading to precipitation.

Recommendations:

  • Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh for each experiment to minimize the risk of precipitation.[1]

  • Storage: If short-term storage is necessary, store the solution at 4°C for up to one week.[2] For longer-term storage of stock solutions, aliquot and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Re-dissolution: If precipitation occurs upon cooling, try gently warming the solution to 37°C with agitation before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common physiological buffers?

A1: The solubility of this compound can vary depending on the buffer composition, pH, and temperature. Here is a summary of available data:

Buffer/SolventpHTemperature (°C)SolubilityReference
Phosphate-Buffered Saline (PBS)7.4Room Temperature50 mg/mL (265.65 mM)[1]
Water7.0Room Temperature37 mg/mL[3]
Water (Predicted)Neutral2515.2 g/L (80.75 mM)[4]

Note: The difference in reported water solubility values may be due to different experimental conditions. The predicted value is a computational estimation.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of peptides is pH-dependent and is generally lowest at their isoelectric point (pI). This compound has a predicted acidic pKa of 3.89 and a basic pKa of 8.14.[4] At physiological pH (around 7.4), the dipeptide will have a net neutral charge, which can lead to lower solubility compared to more acidic or basic conditions. Adjusting the pH away from the pI can increase solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can aid in dissolution. It is recommended to heat the solution to a maximum of 37°C.[5] Prolonged or excessive heating should be avoided as it can lead to degradation of the dipeptide.[6]

Q4: Is sonication effective for dissolving this compound?

A4: Yes, sonication is a recommended method to aid in the dissolution of this compound.[1] A water bath sonicator can be used for 5-15 minutes to help break up aggregates and enhance dissolution.[5]

Q5: What should I do if this compound is difficult to dissolve in my cell culture medium (e.g., DMEM/F-12)?

A5: Cell culture media are complex mixtures, and the solubility of a dipeptide can be influenced by interactions with other components. If you are experiencing difficulty:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a simple buffer where it is known to be soluble, such as PBS, at a high concentration.

  • Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm filter.[1]

  • Aseptic Dilution: Aseptically add the sterile stock solution to your cell culture medium to achieve the final desired concentration.

Q6: Are there any known stability issues with this compound in solution?

A6: Like many peptides, this compound can be susceptible to degradation in aqueous solutions over time, especially at non-optimal pH and higher temperatures. A study on the degradation of this compound in subcritical water showed that it can undergo isomerization and cyclization at high temperatures.[6] While these conditions are extreme, it highlights the potential for degradation. For experimental consistency, it is best to use freshly prepared solutions.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in PBS (pH 7.4)

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Mixing: Add the appropriate volume of PBS (pH 7.4) to the powder to achieve the target concentration (not exceeding 50 mg/mL).

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the powder is not fully dissolved, place the tube in a water bath sonicator for 5-15 minutes. Intermittently vortex the solution during sonication.

  • Gentle Warming (if necessary): If undissolved particles remain, warm the solution in a 37°C water bath for 10-15 minutes with occasional vortexing.

  • Visual Inspection: Ensure the final solution is clear and free of any particulates.

  • Sterilization (optional): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Preparation of this compound Supplemented Cell Culture Medium

Materials:

  • Prepared sterile stock solution of this compound in PBS (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM/F-12)

  • Sterile pipettes

  • Laminar flow hood or sterile work environment

Procedure:

  • Determine Final Concentration: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Aseptic Transfer: In a laminar flow hood, aseptically pipette the calculated volume of the sterile this compound stock solution into the cell culture medium.

  • Mixing: Gently swirl the medium to ensure uniform distribution of the this compound.

  • Use Immediately: It is recommended to use the supplemented medium immediately for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow_for_Solubility_Testing start_node Start: Weigh This compound add_buffer Add Physiological Buffer (e.g., PBS, Tris-HCl) start_node->add_buffer vortex Vortex Vigorously add_buffer->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution sonicate Sonicate (5-15 min) check_dissolution->sonicate No solution_ready Solution Ready for Use check_dissolution->solution_ready Yes warm Gentle Warming (37°C) sonicate->warm final_check Final Visual Inspection warm->final_check final_check->solution_ready Yes troubleshoot Proceed to Troubleshooting Guide final_check->troubleshoot No

Caption: A typical experimental workflow for dissolving this compound.

References

Potential interference of Glycyl-L-leucine with colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of the dipeptide Glycyl-L-leucine with common colorimetric protein assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with the Bicinchoninic Acid (BCA) assay?

A1: The BCA assay is based on the Biuret reaction, which requires the presence of at least two peptide bonds to form a colored complex with copper ions.[1][2] Since this compound is a dipeptide and contains only one peptide bond, it is not expected to produce a significant colorimetric response on its own.[3][4] However, some studies suggest that dipeptides can contribute to a greater color change than what would be anticipated from their individual amino acid components, indicating a minor reaction with the peptide backbone.[3] Therefore, while significant interference is unlikely, very high concentrations of this compound might lead to a slight overestimation of protein concentration.

Q2: Will this compound affect the results of my Lowry assay?

A2: Similar to the BCA assay, the Lowry assay's initial step is the Biuret reaction, which is generally considered to require a minimum of three amino acid residues for a positive result.[5] However, the second step involves the reduction of the Folin-Ciocalteu reagent by copper ions and certain amino acid side chains (tyrosine, tryptophan, and cysteine).[6] While this compound does not contain these reactive side chains, some literature suggests that most dipeptides can be detected by the Lowry method, potentially leading to a low-level false-positive signal.[5]

Q3: Does this compound interfere with the Bradford assay?

A3: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (arginine and lysine) and aromatic amino acid residues.[7] this compound does not contain any of these amino acid types. Therefore, it is not expected to interfere with the Bradford assay.[3][8] Free amino acids and small peptides generally do not produce a color change with the Coomassie dye.[3]

Q4: My sample contains this compound, and I'm getting unexpected protein concentration readings. What should I do?

A4: If you suspect interference from this compound, consider the following troubleshooting steps:

  • Run a proper blank: Your blank solution should contain the same concentration of this compound as your samples to subtract any background absorbance.

  • Choose an alternative assay: The Bradford assay is the least likely to be affected by the presence of this compound.

  • Sample dilution: If your protein concentration is high enough, diluting your sample can reduce the concentration of this compound to a non-interfering level.

  • Protein precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used to separate the protein from the interfering dipeptide before performing the assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Higher-than-expected protein concentration in BCA or Lowry assay Potential low-level interference from a high concentration of this compound.1. Prepare a blank control containing the same concentration of this compound as your samples to measure and subtract the background absorbance.2. If possible, switch to the Bradford assay, which is not expected to react with this compound.[3][8]3. Dilute your sample to decrease the relative concentration of the dipeptide.
Inconsistent or variable readings across replicates The concentration of this compound may not be uniform across all samples or standards.Ensure precise and consistent addition of all components, including the sample and any potential interfering substances, to all wells or tubes.
Low or no protein detected, but interference is still suspected The presence of other, non-protein substances in your sample buffer may be interfering with the assay.Review the list of known interfering substances for your chosen assay. Consider dialysis or buffer exchange to remove these substances.

Quantitative Data Summary

Assay Principle of Detection Expected Interference from this compound Reasoning
Bicinchoninic Acid (BCA) Assay Copper reduction by peptide bonds (Biuret reaction) and subsequent chelation with BCA.[4][9]Minimal to None The Biuret reaction requires at least two peptide bonds for a significant reaction.[1][2] As a dipeptide, this compound has only one peptide bond. Some minor reactivity of the peptide backbone has been suggested for dipeptides.[3]
Lowry Assay Copper reduction by peptide bonds and aromatic amino acids, followed by reduction of Folin-Ciocalteu reagent.[6][10]Potential for Low-Level Interference While primarily reactive with larger peptides and specific amino acid residues, some sources indicate that most dipeptides can be detected.[5]
Bradford Assay Binding of Coomassie dye to basic and aromatic amino acid residues.[7]None Expected This compound lacks the basic (arginine, lysine) and aromatic amino acid residues necessary for significant dye binding.[3][8]

Experimental Protocols

Bicinchoninic Acid (BCA) Assay Protocol

Materials:

  • BCA Reagent A (sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M NaOH)

  • BCA Reagent B (4% cupric sulfate)

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Prepare Protein Standards: Create a series of dilutions of the protein standard (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL) in the same buffer as your sample.

  • Sample Preparation: If necessary, dilute your unknown samples to fall within the range of the standard curve.

  • Assay:

    • Pipette 25 µL of each standard and unknown sample into separate microplate wells.

    • Add 200 µL of the Working Reagent to each well. .

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the standard curve to determine the protein concentration of your unknown samples.

Lowry Assay Protocol

Materials:

  • Reagent A: 2% Na₂CO₃ in 0.1 M NaOH

  • Reagent B: 1% CuSO₄·5H₂O in H₂O

  • Reagent C: 2% sodium potassium tartrate in H₂O

  • Lowry Reagent Solution: Mix 50 ml of Reagent A with 1 ml of Reagent B and 1 ml of Reagent C.

  • Folin-Ciocalteu Reagent (1 N)

  • Protein standard (e.g., BSA)

Procedure:

  • Prepare Protein Standards and Samples: Prepare standards and unknown samples in a final volume of 0.5 mL.

  • Reaction:

    • Add 5.0 mL of the Lowry Reagent Solution to each tube and mix well.

    • Incubate at room temperature for 10 minutes.

    • Rapidly add 0.5 mL of 1 N Folin-Ciocalteu reagent and mix immediately.

    • Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 750 nm.

  • Analysis: Construct a standard curve and determine the concentration of the unknown samples.

Bradford Assay Protocol

Materials:

  • Bradford Reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)

  • Protein standard (e.g., BSA)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Protein Standards and Samples: Prepare a series of protein standards and your unknown samples in appropriate dilutions.

  • Assay:

    • Pipette 100 µL of each standard and sample into separate tubes or wells.

    • Add 5.0 mL of Bradford Reagent and mix well.

    • Incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 595 nm.

  • Analysis: Create a standard curve and calculate the protein concentration of the unknown samples.[11]

Troubleshooting Workflow

Troubleshooting_Glycyl_L_leucine_Interference start Unexpected Results in Colorimetric Assay check_peptide Is this compound present in the sample? start->check_peptide check_assay Which assay was used? check_peptide->check_assay Yes other_causes Investigate other potential interfering substances. check_peptide->other_causes No bca_lowry BCA or Lowry check_assay->bca_lowry BCA/Lowry bradford Bradford check_assay->bradford Bradford potential_interference Potential for low-level interference from dipeptide. bca_lowry->potential_interference no_interference Interference from This compound is unlikely. bradford->no_interference run_blank Run a blank with This compound. potential_interference->run_blank switch_assay Switch to Bradford assay. potential_interference->switch_assay precipitate Consider protein precipitation. potential_interference->precipitate no_interference->other_causes end Accurate Protein Quantification run_blank->end switch_assay->end precipitate->end other_causes->end

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Glycyl-L-Leucine Contamination in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot suspected contamination by the dipeptide Glycyl-L-Leucine in mass spectrometry analyses. The following question-and-answer format directly addresses potential issues and provides guidance for identification, mitigation, and removal.

Frequently Asked Questions (FAQs)

Q1: I have an unexpected peak in my mass spectrum. How can I determine if it is this compound?

To tentatively identify an unknown peak as this compound, you should first check for its expected mass-to-charge ratios (m/z). The monoisotopic mass of neutral this compound is 188.11609238 Da.[1] Depending on the ionization conditions and the presence of alkali metals, you may observe different adducts.

Data Presentation: Theoretical m/z of this compound Adducts

Ion SpeciesChargeTheoretical m/z
[M+H]⁺+1189.1234
[M+Na]⁺+1211.1053
[M+K]⁺+1227.0793
[M+2H]²⁺+295.0653

If you observe a peak matching one of these m/z values, the next step is to perform tandem mass spectrometry (MS/MS) to examine the fragmentation pattern.

Q2: What is the expected fragmentation pattern for this compound in CID?

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 189.12) will produce characteristic fragment ions. Based on experimental data, the following are the most abundant product ions.[2]

Data Presentation: Experimental MS/MS Fragmentation of [this compound+H]⁺

Precursor m/zProduct Ion m/zRelative Intensity (%)Putative Fragment
189.1232132.10339100y₁ ion (Leucine immonium ion related)
189.1232143.1226271.64[M+H-H₂O]⁺
189.123286.0963522.39Leucine immonium ion

The presence of these fragment ions, particularly the base peak at m/z 132.10339, provides strong evidence for the presence of this compound.

Troubleshooting Guide

Problem: I have confirmed the presence of this compound in my samples. What are the potential sources of this contamination?

While this compound is not a widely documented common contaminant like keratin or polyethylene glycol (PEG), its presence can be hypothesized to originate from several sources, primarily related to biological reagents and lab environment.

  • Cell Culture Media: Many defined cell culture media contain amino acids and small peptides. This compound may be a component of some formulations.

  • Protein Degradation: Incomplete enzymatic digestion of proteins or degradation of protein samples over time can release small dipeptides.

  • Biological Samples: As a natural metabolite, this compound may be present endogenously in biological samples such as plasma or cell lysates.[1]

  • Laboratory Environment: General laboratory dust can contain a variety of biological materials. While less likely to be a primary source of a specific dipeptide, it cannot be entirely ruled out.

Mandatory Visualization: Hypothetical Sources of this compound Contamination

cluster_sources Potential Contamination Sources cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis Cell Culture Media Cell Culture Media Sample Sample Cell Culture Media->Sample Additive Protein Degradation Protein Degradation Protein Degradation->Sample Breakdown Product Endogenous Metabolite Endogenous Metabolite Endogenous Metabolite->Sample Inherent Lab Environment Lab Environment Lab Environment->Sample External LC-MS Analysis LC-MS Analysis Sample->LC-MS Analysis

Figure 1. A diagram illustrating the potential pathways for this compound contamination in a mass spectrometry workflow.

Problem: How can I prevent or mitigate this compound contamination?

Preventing contamination involves a combination of careful experimental design and good laboratory hygiene.

Experimental Protocols: Best Practices for Contamination Reduction

  • Reagent and Media Screening:

    • If possible, analyze a blank sample of your cell culture medium or other complex reagents to check for the presence of this compound before use.

    • Use high-purity, LC-MS grade solvents and reagents to minimize the introduction of external contaminants.

  • Sample Handling:

    • Always wear powder-free nitrile gloves and a clean lab coat.

    • Work in a clean environment, such as a laminar flow hood, to minimize exposure to dust and other airborne particles.

    • Use sterile, single-use plasticware to avoid cross-contamination.

  • Protein Digestion:

    • Ensure your enzymatic digestion protocols are optimized for complete digestion to minimize the presence of small, undigested peptide fragments.

    • Consider using a combination of proteases if you are working with a complex protein mixture.

Problem: I have already prepared my samples and they are contaminated. How can I remove this compound before analysis?

Several standard sample cleanup techniques can be effective in removing small, hydrophilic molecules like this compound from your sample, which likely contains larger peptides or proteins of interest.

Experimental Protocols: Sample Cleanup Methods

  • Reversed-Phase Solid-Phase Extraction (RP-SPE):

    • Principle: This is a common technique for desalting and concentrating peptide samples. C18 cartridges are typically used.

    • Methodology:

      • Condition the C18 cartridge with methanol or acetonitrile.

      • Equilibrate the cartridge with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

      • Load your sample. Larger, more hydrophobic peptides will bind to the C18 stationary phase, while small, hydrophilic molecules like this compound may have weaker retention and can be washed away.

      • Wash the cartridge with the equilibration buffer to remove unbound contaminants.

      • Elute your peptides of interest with a higher concentration of organic solvent (e.g., 60-80% acetonitrile with 0.1% formic acid).

  • Size-Exclusion Chromatography (SEC):

    • Principle: This method separates molecules based on their size.

    • Methodology: Use a column with a low molecular weight cutoff (e.g., 1-3 kDa). Your larger peptides of interest will elute in the void volume, while smaller molecules like this compound will be retained and elute later.

Mandatory Visualization: Troubleshooting Workflow for Suspected Contamination

start Unexpected Peak Observed in MS1 check_mass Check m/z against Gly-Leu Adduct Table start->check_mass perform_msms Perform MS/MS Fragmentation check_mass->perform_msms Match Found not_confirmed Contamination Not Confirmed check_mass->not_confirmed No Match compare_fragments Compare with Known Gly-Leu Fragments perform_msms->compare_fragments confirmed Contamination Confirmed compare_fragments->confirmed Match Found compare_fragments->not_confirmed No Match implement_prevention Implement Preventative Measures (e.g., Reagent Screening, Clean Handling) confirmed->implement_prevention cleanup_sample Perform Sample Cleanup (e.g., RP-SPE, SEC) confirmed->cleanup_sample reanalyze Re-analyze Sample cleanup_sample->reanalyze

Figure 2. A logical workflow for identifying and addressing suspected this compound contamination.

References

Troubleshooting poor uptake of Glycyl-L-leucine in Caco-2 cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor uptake of Glycyl-L-leucine in Caco-2 cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound uptake in Caco-2 cells?

A1: this compound is primarily transported into Caco-2 cells by the H+-coupled oligopeptide cotransporter 1 (PEPT1), which is a member of the POT (Proton-coupled Oligopeptide Transporter) superfamily.[1] This transporter is located on the apical membrane of the cells and utilizes a proton gradient to move di- and tripeptides into the cell.[1]

Q2: What are the typical kinetic parameters (Km and Vmax) for PEPT1-mediated transport in Caco-2 cells?

A2: While specific kinetic data for this compound can vary between laboratories and experimental conditions, data from the commonly used PEPT1 substrate, Glycyl-Sarcosine (Gly-Sar), provides a good reference. The Michaelis-Menten constant (Km) for Gly-Sar is reported to be in the range of 0.5 to 2.5 mM, with a maximum transport velocity (Vmax) around 100-200 nmol/mg protein/10 min. These values indicate a high-capacity, low-affinity transport system.

Q3: What is a typical apparent permeability (Papp) value for this compound in Caco-2 cells?

A3: The apparent permeability (Papp) for peptides transported by PEPT1, like this compound, is generally in the moderate to high range. For many di- and tripeptides, Papp values in the apical to basolateral direction are typically in the range of 1 x 10⁻⁶ to 20 x 10⁻⁶ cm/s.[2] Values below this range may indicate experimental issues.

Q4: How does pH affect this compound uptake?

A4: PEPT1 is a proton-coupled transporter, and its activity is highly dependent on an inwardly directed proton gradient.[1][3] Optimal uptake of this compound occurs at an acidic apical pH (typically around 6.0-6.5), which facilitates the co-transport of protons and the dipeptide.

Q5: Can other substances interfere with this compound uptake?

A5: Yes, other di- and tripeptides, as well as some peptide-like drugs (e.g., certain β-lactam antibiotics), can act as competitive inhibitors of PEPT1 and reduce this compound uptake.[4]

Troubleshooting Guide for Poor this compound Uptake

This guide addresses common issues that can lead to lower-than-expected this compound uptake in Caco-2 cell permeability assays.

Issue 1: Low Overall Uptake in All Wells
Potential Cause Troubleshooting Step Expected Outcome
Compromised Cell Monolayer Integrity Measure Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm². Perform a Lucifer Yellow rejection assay; Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.A tight monolayer with high TEER and low Lucifer Yellow permeability is essential for accurate uptake studies.
Suboptimal Apical pH Ensure the apical buffer pH is between 6.0 and 6.5. Prepare fresh buffers and verify the pH before each experiment.Optimal acidic apical pH is crucial for the proton gradient that drives PEPT1-mediated transport.
Low PEPT1 Expression Passage number of Caco-2 cells should be within an optimal range (typically 20-40). High passage numbers can lead to altered transporter expression. Consider stimulating PEPT1 expression by pre-incubating cells with certain dipeptides (e.g., Gly-Gln) or growth factors like recombinant human growth hormone (rhGH).[5]Consistent PEPT1 expression is key for reproducible results. Stimulation can enhance transporter activity.
Presence of Competitive Inhibitors in Media Ensure cell culture media components do not include high concentrations of other di/tripeptides or PEPT1 inhibitors. Use a defined transport buffer (e.g., HBSS) for the assay.Removal of interfering substances will allow for accurate measurement of this compound specific uptake.
This compound Degradation Assess the stability of this compound in your experimental setup by incubating it in the transport buffer under assay conditions and measuring its concentration over time.Ensuring the substrate is stable throughout the experiment is critical for accurate uptake measurements.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Density Ensure a uniform cell suspension and consistent seeding density across all wells of the Transwell plate.Homogeneous cell monolayers across the plate will lead to more consistent and reproducible uptake data.
Edge Effects on the Plate Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations.This will minimize variability caused by environmental factors affecting cell growth and function.
Inaccurate Pipetting Use calibrated pipettes and ensure consistent pipetting technique when adding reagents and collecting samples.Precise and consistent liquid handling is crucial for reducing variability between replicates.
Issue 3: Uptake is Not Saturable (Linear Uptake with Increasing Concentration)

| Potential Cause | Troubleshooting Step | Expected Outcome | | Passive Diffusion is the Dominant Process | This could indicate that PEPT1-mediated transport is minimal. Verify monolayer integrity. If the monolayer is compromised, paracellular diffusion may dominate. | If the monolayer is intact, this may suggest that at the concentrations tested, passive diffusion is a significant component of uptake. | | PEPT1 is Not the Primary Transporter | While unlikely for this compound, consider the possibility of other transport mechanisms. Perform competitive inhibition studies with known PEPT1 substrates (e.g., Gly-Sar) and inhibitors. | A significant reduction in uptake in the presence of a competitive inhibitor confirms PEPT1-mediated transport. |

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Seeding for Permeability Assays
  • Cell Culture: Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell® Inserts:

    • Pre-wet 12-well Transwell® inserts (0.4 µm pore size) with culture medium.

    • Trypsinize confluent Caco-2 cells and seed them onto the apical side of the inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Add fresh medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.

  • Differentiation: Culture the cells for 18-21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

Protocol 2: this compound Uptake Assay
  • Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values >250 Ω·cm².

  • Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Prepare transport buffers: Apical buffer (HBSS, pH 6.0) and Basolateral buffer (HBSS, pH 7.4).

  • Uptake Experiment:

    • Add the appropriate transport buffer to the basolateral chamber.

    • To the apical chamber, add the transport buffer (pH 6.0) containing the desired concentration of this compound (often radiolabeled for ease of detection).

    • Incubate the plates at 37°C with gentle shaking for specific time points (e.g., 15, 30, 60, 120 minutes).

  • Sample Collection and Analysis:

    • At each time point, collect samples from the basolateral chamber and replace with fresh basolateral buffer.

    • At the end of the experiment, collect the final apical and basolateral samples.

    • Lyse the cells to determine the intracellular concentration of this compound.

    • Quantify the concentration of this compound in all samples using an appropriate analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of appearance of the compound in the receiver chamber (mol/s)

      • A = surface area of the insert (cm²)

      • C₀ = initial concentration in the donor chamber (mol/cm³)

Protocol 3: Competitive Inhibition Assay
  • Follow the this compound Uptake Assay protocol (Protocol 2).

  • In the apical chamber, add the this compound solution along with a known PEPT1 competitive inhibitor (e.g., a 10 to 20-fold excess of Glycyl-Sarcosine or another dipeptide).

  • Run a control group with this compound only.

  • Compare the uptake of this compound in the presence and absence of the competitor. A significant decrease in uptake in the presence of the competitor indicates PEPT1-mediated transport.

Visualizations

Experimental Workflow for this compound Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (18-21 days) TEER_Check Monolayer Integrity Check (TEER > 250 Ω·cm²) Caco2_Culture->TEER_Check Buffer_Prep Prepare Transport Buffers (Apical pH 6.0, Basolateral pH 7.4) TEER_Check->Buffer_Prep Add_GlyLeu Add this compound to Apical Chamber Buffer_Prep->Add_GlyLeu Incubate Incubate at 37°C (Time course) Add_GlyLeu->Incubate Sample_Collection Collect Apical, Basolateral, and Cell Lysate Samples Incubate->Sample_Collection Quantification Quantify Gly-L-Leu (e.g., LC-MS/MS) Sample_Collection->Quantification Papp_Calculation Calculate Papp Quantification->Papp_Calculation

Caption: Workflow for a this compound uptake experiment in Caco-2 cells.

Troubleshooting Logic for Poor this compound Uptake

G Start Poor Gly-L-Leu Uptake Check_Integrity Check Monolayer Integrity (TEER, Lucifer Yellow) Start->Check_Integrity Integrity_OK Integrity OK Check_Integrity->Integrity_OK Yes Integrity_Bad Integrity Compromised Check_Integrity->Integrity_Bad No Check_pH Verify Apical Buffer pH (pH 6.0-6.5) Integrity_OK->Check_pH Optimize_Culture Optimize Cell Culture (Seeding, Passage #) Integrity_Bad->Optimize_Culture pH_OK pH Correct Check_pH->pH_OK Yes pH_Bad pH Incorrect Check_pH->pH_Bad No Check_PEPT1 Assess PEPT1 Function pH_OK->Check_PEPT1 Prepare_Fresh_Buffer Prepare Fresh Buffer pH_Bad->Prepare_Fresh_Buffer PEPT1_OK PEPT1 Active Check_PEPT1->PEPT1_OK Yes PEPT1_Low Low PEPT1 Activity Check_PEPT1->PEPT1_Low No Inhibition_Assay Perform Competitive Inhibition Assay PEPT1_OK->Inhibition_Assay Stimulate_PEPT1 Consider PEPT1 Stimulation PEPT1_Low->Stimulate_PEPT1 Success Uptake Improved Inhibition_Assay->Success

Caption: A logical flow for troubleshooting poor this compound uptake.

Simplified PEPT1 Regulatory Pathway

G cluster_extracellular Extracellular cluster_cell Caco-2 Cell Hormones Hormones (e.g., Insulin, rhGH) Receptors Membrane Receptors Hormones->Receptors Dipeptides Dipeptides PEPT1_Membrane Apical Membrane PEPT1 Dipeptides->PEPT1_Membrane Signaling Intracellular Signaling (e.g., AMPK, PKC) Receptors->Signaling Transcription Gene Transcription Signaling->Transcription PEPT1_Protein PEPT1 Protein (Synthesis & Trafficking) Signaling->PEPT1_Protein Transcription->PEPT1_Protein PEPT1_Protein->PEPT1_Membrane

Caption: Simplified overview of factors regulating PEPT1 expression and activity.

References

Technical Support Center: Enhancing Glycyl-L-leucine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Glycyl-L-leucine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during animal model experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for this compound absorption in the small intestine?

A1: this compound is primarily absorbed via two main pathways. A significant portion is transported intact across the intestinal brush border membrane by the peptide transporter 1 (PEPT1), a proton-coupled transporter.[1] The remaining dipeptide is hydrolyzed by brush border peptidases into its constituent amino acids, glycine and L-leucine, which are then absorbed by their respective amino acid transporters.[2][3]

Q2: Why am I observing high variability in the plasma concentration of this compound in my animal subjects?

A2: High variability can stem from several factors, including the animal's physiological state (e.g., fed vs. fasted), the specific segment of the intestine used for analysis, and the formulation of the administered dipeptide. The expression of PEPT1 transporters can also vary along the length of the small intestine.

Q3: Can the constituent amino acids of this compound interfere with its transport?

A3: Yes, high concentrations of L-leucine can inhibit the transport of this compound. This is due to competition for transport mechanisms and potential feedback inhibition.[4]

Q4: What are the key signaling pathways activated by the absorption of this compound?

A4: Upon absorption and subsequent intracellular hydrolysis, the released L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6][7] This pathway is crucial for regulating protein synthesis and cell growth.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound
Potential Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation Co-administer this compound with a protease inhibitor (e.g., bestatin).[4][8]Increased plasma concentration of intact this compound.
Poor Membrane Permeation Formulate this compound in a liposomal or nanoparticle-based delivery system.[9][10][11]Enhanced absorption and higher plasma AUC values.
Efflux Transporter Activity Investigate the involvement of efflux transporters like P-glycoprotein (P-gp) and consider co-administration with a P-gp inhibitor.Reduced efflux of this compound from enterocytes back into the intestinal lumen, leading to increased net absorption.
Suboptimal Formulation pH Optimize the pH of the formulation to enhance the stability and solubility of this compound in the gastrointestinal tract.Improved dissolution and absorption of the dipeptide.
Issue 2: Inconsistent Results in Everted Gut Sac Experiments
Potential Cause Troubleshooting Step Expected Outcome
Tissue Viability Ensure continuous oxygenation of the buffer and maintain the temperature at 37°C throughout the experiment. Perform a viability test (e.g., glucose uptake) on the tissue.[12]Consistent and reproducible transport rates across experiments.
Leaky Sacs Carefully tie both ends of the intestinal segment to prevent leakage of the serosal fluid. Visually inspect the sacs for any signs of damage before starting the experiment.[12][13]Accurate measurement of transported this compound without contamination from the mucosal fluid.
Incorrect Buffer Composition Use a physiologically relevant buffer (e.g., Krebs-Ringer bicarbonate buffer) with appropriate osmotic balance.Maintenance of tissue integrity and normal transport function.
Inconsistent Sac Length Prepare everted gut sacs of a consistent length for all experiments to ensure comparable surface areas for absorption.[1]Reduced variability in transport data between different sacs.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for N-acetyl-DL-leucine, a related compound, in mice, which can serve as a reference for designing and interpreting this compound bioavailability studies.

Table 1: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice after Oral Administration [14][15]

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
N-acetyl-DL-leucine (D-enantiomer)10018,3000.532,100
N-acetyl-DL-leucine (L-enantiomer)1003,4100.252,560
N-acetyl-L-leucine10016,8000.2511,400

Note: Data for this compound is limited. Researchers should aim to generate similar pharmacokinetic profiles for this compound with and without bioavailability-enhancing formulations.

Experimental Protocols

Everted Gut Sac Preparation
  • Animal Preparation: Fast the animal (e.g., rat) overnight with free access to water.

  • Intestine Excision: Anesthetize the animal and excise a segment of the small intestine (e.g., jejunum).

  • Cleaning: Gently flush the intestinal segment with cold saline solution to remove luminal contents.

  • Eversion: Carefully evert the intestinal segment over a glass rod.[1][13]

  • Sac Formation: Tie one end of the everted segment with a suture. Fill the sac with a known volume of buffer (serosal fluid) and then tie the other end to form a sealed sac.[13]

  • Incubation: Incubate the everted sac in a beaker containing the incubation medium (mucosal fluid) with this compound at 37°C with continuous oxygenation.

  • Sampling: At predetermined time points, collect samples from the serosal fluid to measure the concentration of transported this compound.

In Situ Intestinal Perfusion
  • Animal Preparation: Anesthetize the animal and maintain its body temperature.

  • Intestinal Segment Isolation: Expose the abdominal cavity and isolate a segment of the small intestine.

  • Cannulation: Insert cannulas at both ends of the isolated segment and tie them securely.

  • Perfusion: Perfuse the intestinal segment with a solution containing this compound at a constant flow rate using a peristaltic pump.[16][17][18]

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals.

  • Analysis: Analyze the concentration of this compound in the collected perfusate to determine the rate of absorption.

Visualizations

Glycyl_L_leucine_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound PEPT1 PEPT1 This compound->PEPT1 Intact Transport Brush Border Peptidases Brush Border Peptidases This compound->Brush Border Peptidases Hydrolysis Intact_Gly_Leu Intact this compound PEPT1->Intact_Gly_Leu Glycine_Leu Glycine + L-Leucine Brush Border Peptidases->Glycine_Leu Amino Acid Transporters Amino Acid Transporters Amino_Acids_Blood Glycine + L-Leucine Amino Acid Transporters->Amino_Acids_Blood Intracellular Peptidases Intracellular Peptidases Intracellular Peptidases->Glycine_Leu Glycine_Leu->Amino Acid Transporters Glycine_Leu->Amino_Acids_Blood Basolateral Transport Intact_Gly_Leu->Intracellular Peptidases Hydrolysis

Caption: Absorption pathway of this compound in the small intestine.

mTOR_Signaling_Pathway L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when active)

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InSitu In Situ Testing cluster_InVivo In Vivo Studies Formulation This compound Formulation (e.g., with Liposomes) Everted_Sac Everted Gut Sac Model Formulation->Everted_Sac Perfusion In Situ Intestinal Perfusion Everted_Sac->Perfusion Animal_Dosing Oral Administration to Animal Model Perfusion->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Blood_Sampling->Pharmacokinetic_Analysis

Caption: Experimental workflow for evaluating this compound bioavailability.

References

Glycyl-L-leucine aggregation and precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycyl-L-leucine. Below, you will find detailed information on addressing common issues related to its aggregation and precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dipeptide composed of the amino acids glycine and L-leucine.[1] It is a white, crystalline powder. Its properties are summarized in the table below.

PropertyValueSource
Molecular Weight 188.22 g/mol [1]
Predicted Water Solubility 15.2 g/L[2]
pKa (Strongest Acidic) 3.89[2]
pKa (Strongest Basic) 8.14[2]

Q2: Why is my this compound not dissolving in water?

While this compound is generally soluble in aqueous solutions, several factors can affect its dissolution. The presence of the hydrophobic L-leucine residue can contribute to lower solubility compared to more hydrophilic dipeptides. Factors such as concentration, temperature, and pH can significantly influence its ability to dissolve. For peptides with hydrophobic residues, using organic solvents for initial solubilization may be necessary.

Q3: Can I dissolve this compound in DMSO?

No, this compound is reported to be insoluble in DMSO.[3] It is recommended to use aqueous-based buffers for preparing stock solutions.

Q4: How does pH affect the solubility of this compound?

The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. To enhance solubility, it is recommended to adjust the pH of the solution to be either above or below the pI. Given the pKa values of this compound's acidic and basic groups, its solubility will be higher in acidic (pH < 3.89) or basic (pH > 8.14) conditions.

Q5: What is the recommended storage condition for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is best to aliquot the stock solution into smaller, single-use volumes. For short-term storage, solutions may be kept at 4°C for a limited time, though stability at this temperature should be validated for your specific experimental needs. While specific long-term stability data for this compound in solution is limited, a study on amino acids in dried blood spots showed that leucine is relatively stable compared to other amino acids.[3]

Troubleshooting Guide

Issue 1: this compound fails to dissolve in the chosen buffer.

This is a common issue that can often be resolved by modifying the dissolution protocol.

Potential Cause Recommended Action
Concentration is too high The desired concentration may exceed the solubility limit of this compound in the specific buffer and conditions. Try preparing a more dilute solution.
Inappropriate pH The pH of the buffer may be close to the isoelectric point (pI) of this compound, minimizing its solubility. Adjust the pH of the buffer to be at least 2 units away from the pI. For this compound, try a buffer with a pH below 4 or above 8.
Low Temperature Solubility generally increases with temperature. Gentle warming (up to 40°C) can aid in dissolution.[5] However, be cautious as excessive heat can cause degradation.
Insufficient Agitation The peptide may not be adequately dispersed in the solvent. Use a vortex mixer or sonication to aid dissolution. Sonication can help break up aggregates and improve solubility.[6]
  • Initial Attempt:

    • Bring the lyophilized this compound powder and your chosen buffer to room temperature.

    • Add the buffer to the vial containing the peptide.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for complete dissolution.

  • If Undissolved:

    • Sonication: Place the vial in a sonicator water bath for 5-10 minutes. Check for dissolution.

    • Gentle Warming: If sonication is ineffective, warm the solution in a water bath at a temperature no higher than 40°C for 10-15 minutes.

    • pH Adjustment: If the peptide remains insoluble, consider preparing the solution in a buffer with a more acidic or basic pH.

Issue 2: The this compound solution is cloudy or shows precipitation after initial dissolution.

Cloudiness or precipitation indicates that the peptide is either not fully dissolved or is aggregating in the solution.

Potential Cause Recommended Action
Supersaturated Solution The concentration of this compound may be at or above its solubility limit, leading to precipitation over time. Prepare a fresh, more dilute solution.
Aggregation The hydrophobic leucine side chains can promote self-association and aggregation, especially at high concentrations or near the pI. Sonication can help to break up aggregates. Adding a small amount of an organic co-solvent like ethanol (if compatible with your experiment) may also help.
Buffer Incompatibility Certain buffer components may interact with the peptide, reducing its solubility. If possible, try dissolving the peptide in sterile, deionized water first before diluting with your buffer.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation and precipitation. Ensure your stock solution is aliquoted to minimize these cycles.

Quantitative Data

The following table summarizes the available quantitative data on the solubility of this compound.

SolventTemperaturepHSolubilitySource
Phosphate-Buffered Saline (PBS) Not SpecifiedNot Specified50 mg/mL (265.65 mM)[4]
Water (Predicted) Not SpecifiedNot Specified15.2 g/L (80.75 mM)[2]

Note: The solubility of peptides can be influenced by the ionic strength of the buffer. For L-leucine, the presence of certain salts can either increase ("salting-in") or decrease ("salting-out") its solubility.[4][7]

Visual Guides

Factors Influencing this compound Solubility

Solubility This compound Solubility Concentration Concentration Solubility->Concentration Higher conc. can lead to precipitation Temperature Temperature Solubility->Temperature Higher temp. generally increases solubility pH pH Solubility->pH Solubility is lowest at pI Buffer Buffer Composition (Ionic Strength) Solubility->Buffer Salts can have salting-in/out effects Agitation Agitation (Vortexing, Sonication) Solubility->Agitation Aids in dissolution

Caption: Key factors affecting the solubility of this compound.

Troubleshooting Workflow for Dissolution Issues

start Start: Lyophilized this compound add_buffer Add chosen buffer and vortex start->add_buffer check_dissolved Is the solution clear? add_buffer->check_dissolved sonicate Sonicate for 5-10 minutes check_dissolved->sonicate No success Solution is ready for use. Aliquot and store at -20°C or -80°C. check_dissolved->success Yes check_dissolved2 Is the solution clear? sonicate->check_dissolved2 warm Gently warm to <40°C check_dissolved2->warm No check_dissolved2->success Yes check_dissolved3 Is the solution clear? warm->check_dissolved3 change_buffer Consider a buffer with a different pH or lower concentration check_dissolved3->change_buffer No check_dissolved3->success Yes fail Consult further literature or contact technical support. change_buffer->fail

Caption: Step-by-step troubleshooting for this compound dissolution.

References

Impact of pH on Glycyl-L-leucine stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of Glycyl-L-leucine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For optimal stability and to minimize hydrolysis, it is recommended to store this compound solutions in a slightly acidic to neutral pH range, ideally between pH 5.0 and 6.5.[1][2] Under these conditions, the peptide bond is generally most stable.[3] Storage in strongly acidic (pH < 3) or alkaline (pH > 8) solutions should be avoided as these conditions can accelerate hydrolysis.[3][4][5]

Q2: How does pH affect the activity of enzymes that hydrolyze this compound?

A2: The activity of peptidases that act on this compound is highly pH-dependent. For example, leucine aminopeptidases, which can cleave the peptide bond, often exhibit optimal activity in the neutral to slightly alkaline pH range (pH 7.0-9.0).[6][7] Carboxypeptidases may also hydrolyze this dipeptide, and their activity is also pH-dependent, often with optimal activity in the neutral to alkaline range.[8][9] Therefore, when studying the biological activity of this compound in the context of enzymatic degradation, it is crucial to consider the pH of the experimental system.

Q3: What are the primary degradation products of this compound at different pH values?

A3: The primary degradation of this compound involves the hydrolysis of the peptide bond, yielding glycine and L-leucine. Under certain conditions, such as in subcritical water, cyclization can occur, forming cyclo-(this compound).[10] The rate of hydrolysis is influenced by pH, with increased rates at both acidic and alkaline pH.[11]

Q4: Can the buffer used to control pH affect the stability of this compound?

A4: Yes, the choice of buffer can influence peptide stability. Some buffer components can interact with the peptide or catalyze degradation. It is advisable to use common and well-characterized buffer systems like phosphate or acetate buffers.[3] Always ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability assays.

Possible Cause Troubleshooting Steps
pH Fluctuation Verify the pH of your buffer solutions before and after the experiment. Ensure the buffer capacity is adequate for the experimental conditions.
Inaccurate Concentration Re-verify the initial concentration of your this compound stock solution. Use a validated analytical method for quantification.
Contamination Use sterile, high-purity water and reagents to prepare solutions to avoid microbial or enzymatic contamination that could degrade the peptide.[3]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use vials to avoid degradation caused by repeated freezing and thawing.[1][4]

Issue 2: Low or no biological activity of this compound in cell-based assays.

Possible Cause Troubleshooting Steps
Enzymatic Degradation in Media The pH of the cell culture medium (typically around 7.4) may be optimal for peptidases present in serum or secreted by cells, leading to rapid degradation of this compound. Consider using a peptidase inhibitor cocktail if appropriate for your experiment.
Incorrect pH for Activity The biological activity being studied may be pH-dependent. Ensure the pH of your assay medium is optimal for the intended biological effect.
Peptide Adsorption Peptides can adsorb to plasticware. Consider using low-adsorption tubes and pipette tips.

Data Summary

The stability of this compound is significantly influenced by pH. The following table provides a representative summary of the hydrolysis rate of this compound at various pH values, based on general principles of peptide bond hydrolysis.[11][12]

pHPredominant Ionic SpeciesApparent First-Order Rate Constant (k) at 37°C (s⁻¹) (Representative Values)Half-Life (t½) (Representative Values)
2.0Cationic5.0 x 10⁻⁸~161 days
4.0Cationic/Zwitterionic8.0 x 10⁻⁹~2.7 years
6.0Zwitterionic1.0 x 10⁻⁹~22 years
7.4Zwitterionic3.0 x 10⁻⁹~7.3 years
9.0Zwitterionic/Anionic9.0 x 10⁻⁹~2.4 years
11.0Anionic6.0 x 10⁻⁸~134 days

Note: These are representative values based on typical peptide hydrolysis profiles and are intended for illustrative purposes. Actual rates will depend on specific experimental conditions such as temperature, buffer composition, and ionic strength.

The activity of enzymes that hydrolyze this compound is also pH-dependent. The following table summarizes the general pH optima for relevant peptidases.

EnzymeTypical SubstrateGeneral pH Optimum
Leucine AminopeptidaseN-terminal Leucine residues8.0 - 9.5[6][13]
Carboxypeptidase AC-terminal hydrophobic residues7.5 - 9.0[9][14]
DipeptidasesDipeptidesVaries, often near neutral pH[15]

Experimental Protocols

Protocol 1: Determination of this compound Stability as a Function of pH

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of 2 to 11

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Temperature-controlled incubator or water bath

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., 2, 4, 6, 7.4, 9, 11).

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Incubation:

    • For each pH to be tested, dilute the this compound stock solution in the corresponding buffer to a final concentration of 1 mg/mL in a volumetric flask.

    • Dispense aliquots of each solution into autosampler vials.

    • Place the vials in a temperature-controlled incubator set at a specific temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and then weekly), remove one vial for each pH and immediately store it at -20°C to quench the degradation reaction.

  • HPLC Analysis:

    • Thaw the samples to room temperature.

    • Analyze the concentration of the remaining this compound in each sample by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Quantify the concentration of this compound in each sample at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • The slope of the linear regression will give the apparent first-order rate constant (k) for the hydrolysis at that pH.

Protocol 2: Assay for Leucine Aminopeptidase Activity on this compound at Different pH

Objective: To determine the activity of a leucine aminopeptidase on this compound across a range of pH values.

Materials:

  • This compound

  • Leucine aminopeptidase

  • Buffer solutions covering a range of pH values

  • Ninhydrin reagent

  • Spectrophotometer

  • Water bath

Procedure:

  • Prepare Substrate and Enzyme Solutions: Prepare a stock solution of this compound and a stock solution of leucine aminopeptidase in an appropriate buffer (e.g., Tris-HCl).

  • Reaction Setup:

    • In a series of test tubes, add the appropriate buffer for each pH to be tested.

    • Add the this compound substrate solution to each tube.

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the leucine aminopeptidase solution to each tube and start a timer.

    • At specific time intervals, take an aliquot of the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Quantification of Released Amino Acids:

    • Quantify the amount of L-leucine released using the ninhydrin method.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of L-leucine.

    • Calculate the rate of L-leucine formation at each pH.

    • Plot the enzyme activity (rate of product formation) as a function of pH to determine the pH optimum.

Visualizations

Glycyl_L_leucine_Hydrolysis cluster_acid Acidic Conditions (pH < 3) cluster_neutral Neutral Conditions (pH ~ 7) cluster_alkaline Alkaline Conditions (pH > 8) Gly_Leu_H This compound (Cationic) Products_Acid Glycine + L-leucine Gly_Leu_H->Products_Acid Hydrolysis H_ion H⁺ Gly_Leu_Zwitterion This compound (Zwitterionic) Products_Neutral Glycine + L-leucine Gly_Leu_Zwitterion->Products_Neutral Slow Hydrolysis Gly_Leu_Anion This compound (Anionic) Products_Alkaline Glycine + L-leucine Gly_Leu_Anion->Products_Alkaline Hydrolysis OH_ion OH⁻

Caption: pH-dependent hydrolysis of this compound.

Stability_Assay_Workflow start Prepare this compound solutions at different pH values incubate Incubate at a constant temperature start->incubate sample Take samples at various time points incubate->sample quench Quench reaction (e.g., freeze) sample->quench analyze Analyze by HPLC quench->analyze quantify Quantify remaining this compound analyze->quantify plot Plot ln[Gly-Leu] vs. time quantify->plot determine Determine rate constant (k) plot->determine Peptidase_Activity_pH cluster_activity Relative Peptidase Activity cluster_ph pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ph4 4 ph6 6 ph8 8 ph10 10

References

Validation & Comparative

Glycyl-L-leucine vs. Glycyl-glycine: A Comparative Guide to Intestinal Transport Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed, objective comparison of the intestinal transport kinetics of two dipeptides, Glycyl-L-leucine and Glycyl-glycine. A thorough understanding of their differential transport mechanisms is paramount for advancements in oral drug delivery, nutritional science, and cellular physiology. This document synthesizes experimental data on their transport efficiencies, outlines the methodologies for these assessments, and visually represents the associated cellular transport pathways.

Comparative Transport Kinetics: A Data-Driven Analysis

The transport of dipeptides across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1), a high-capacity, low-affinity transporter. The efficiency of this transport is characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km is an inverse measure of the transporter's affinity for the substrate, with a lower Km indicating a higher affinity. Vmax represents the maximum rate of transport at saturating substrate concentrations.

Below is a summary of the kinetic parameters for this compound and Glycyl-glycine transport, compiled from studies utilizing various intestinal models.

DipeptideModel SystemTransporterKm (mM)Vmax (nmol/mg protein/min)Key Findings & Reference
This compound Caco-2 CellsPEPT10.8 ± 0.11.2 ± 0.1Significantly lower Km and higher Vmax compared to Glycyl-glycine, indicating higher affinity and transport capacity.[1]
Glycyl-glycine Caco-2 CellsPEPT14.5 ± 0.50.5 ± 0.05Lower affinity and transport capacity compared to this compound.[1]
This compound Rat Small IntestineNot specified1.6Not specifiedDemonstrates high affinity in an in vivo model.[2]
Glycyl-glycine Rat Small IntestineNot specified10.5Not specifiedShows considerably lower affinity than this compound in the same model.[2]

Interpretation of Data: The compiled data consistently demonstrates that this compound possesses a significantly higher affinity for the intestinal peptide transport system than Glycyl-glycine, as evidenced by its considerably lower Km values in both Caco-2 cell and rat intestinal models. Furthermore, the Vmax for this compound in Caco-2 cells is more than double that of Glycyl-glycine, indicating a much greater maximal transport capacity. These kinetic advantages suggest that this compound is more efficiently absorbed from the intestine, particularly at lower concentrations.

Experimental Protocols for Kinetic Analysis

The determination of dipeptide transport kinetics is crucial for understanding their absorption characteristics. Below is a detailed methodology commonly employed for such studies using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.

1. Caco-2 Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable supports, such as Transwell® inserts, and cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • The cells are maintained in a humidified incubator at 37°C with 5% CO2 for 21-25 days to allow for their differentiation into a polarized monolayer with well-defined brush borders, mimicking the intestinal epithelium.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Dipeptide Uptake Assay:

  • Prior to the experiment, the cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a pH of 6.0, which is optimal for PEPT1 activity.

  • The uptake experiment is initiated by adding the transport buffer containing varying concentrations of the radiolabeled dipeptide (e.g., [14C]this compound or [14C]Glycyl-glycine) to the apical side of the monolayer.

  • The cells are incubated for a predetermined period (e.g., 10-15 minutes) at 37°C.

  • The uptake is terminated by aspirating the substrate solution and rapidly washing the monolayers with ice-cold transport buffer to remove any unbound dipeptide.

3. Quantification and Data Analysis:

  • The cells are lysed with a suitable agent (e.g., 0.1 M NaOH or a commercial lysis buffer).

  • A portion of the cell lysate is used to determine the total protein content using a standard assay like the bicinchoninic acid (BCA) assay.

  • The remaining lysate is mixed with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • The uptake rate is calculated and normalized to the protein content (e.g., in nmol/mg protein/min).

  • The kinetic parameters, Km and Vmax, are then determined by fitting the uptake data to the Michaelis-Menten equation using non-linear regression analysis.

experimental_workflow cluster_cell_culture Cell Culture & Monolayer Formation cluster_uptake_assay Uptake Assay cluster_analysis Quantification & Data Analysis seeding Seed Caco-2 cells on permeable supports differentiation Differentiate for 21-25 days seeding->differentiation teer Verify monolayer integrity (TEER) differentiation->teer wash1 Wash with transport buffer (pH 6.0) teer->wash1 incubation Incubate with radiolabeled dipeptide wash1->incubation wash2 Terminate uptake with cold buffer incubation->wash2 lysis Lyse cells wash2->lysis protein_assay Determine protein content lysis->protein_assay scintillation Measure radioactivity lysis->scintillation kinetic_analysis Calculate Km and Vmax protein_assay->kinetic_analysis scintillation->kinetic_analysis

Caption: Experimental workflow for dipeptide transport kinetic analysis.

Cellular Transport Pathway

The transport of this compound and Glycyl-glycine into intestinal epithelial cells is an active process mediated by PEPT1. This transport is coupled to a proton gradient, which is maintained by the Na+/H+ exchanger 3 (NHE3) located on the apical membrane.

signaling_pathway Dipeptide Transport Pathway cluster_lumen Intestinal Lumen (Apical) cluster_cell Enterocyte dipeptide This compound / Glycyl-glycine PEPT1 PEPT1 dipeptide->PEPT1 H_plus_lumen H+ H_plus_lumen->PEPT1 Na_plus_lumen Na+ NHE3 NHE3 Na_plus_lumen->NHE3 H_plus_cell H+ PEPT1->H_plus_cell Transport Na_plus_cell Na+ NHE3->H_plus_lumen Exchange H_plus_cell->NHE3

Caption: PEPT1-mediated dipeptide transport into intestinal epithelial cells.

References

A Comparative Analysis of Glycyl-L-leucine and L-leucine on mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of the dipeptide Glycyl-L-leucine and the amino acid L-leucine on the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, making it a key target in various research and therapeutic areas, including muscle physiology, metabolism, and oncology. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key pathways and workflows.

Comparative Effects on mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is the primary complex through which nutrient signals, particularly from amino acids, are transduced to regulate protein synthesis. L-leucine is a well-established potent activator of mTORC1. The effects of this compound on mTORC1 signaling are less well-documented, and current understanding suggests its action is likely mediated through its hydrolysis into its constituent amino acids, L-leucine and glycine.

Data Summary

The following table summarizes quantitative data on the phosphorylation of key mTORC1 signaling proteins in response to L-leucine stimulation, as reported in the literature. Due to a lack of direct comparative studies on this compound, its effects are inferred based on its potential to release L-leucine.

Target ProteinTreatmentFold Change in Phosphorylation (relative to control)Cell Type/SystemReference
mTOR (Ser2448) L-leucine~2.5-fold increaseL6 Myoblasts[1]
This compoundData not available (Inferred to be similar to or less than L-leucine)
p70S6K1 (Thr389) L-leucine~2.0-fold increaseHuman Myotubes[2]
This compoundData not available (Inferred to be similar to or less than L-leucine)
4E-BP1 (Thr37/46) L-leucine~2.8-fold increaseL6 Myoblasts[1]
This compoundData not available (Inferred to be similar to or less than L-leucine)

Note: The inferred effects of this compound are based on the hypothesis that its primary mechanism of action on mTOR signaling is through the liberation of L-leucine following cellular uptake and hydrolysis. The magnitude of the effect would likely depend on the efficiency of these processes.

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the methods used to study these compounds, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-leucine L-leucine Amino Acid Transporters Amino Acid Transporters L-leucine->Amino Acid Transporters This compound This compound Dipeptide Transporters Dipeptide Transporters This compound->Dipeptide Transporters Intracellular L-leucine Intracellular L-leucine Amino Acid Transporters->Intracellular L-leucine Hydrolysis Hydrolysis Dipeptide Transporters->Hydrolysis Rag GTPases Rag GTPases Intracellular L-leucine->Rag GTPases activates mTORC1 mTORC1 Rag GTPases->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits (when dephosphorylated) Hydrolysis->Intracellular L-leucine

Caption: mTOR Signaling Pathway for L-leucine and this compound.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment e.g., C2C12 myotubes Protein Extraction Protein Extraction Treatment->Protein Extraction L-leucine or Gly-L-leu Western Blot Western Blot Protein Extraction->Western Blot Lysis and quantification Data Analysis Data Analysis Western Blot->Data Analysis p-mTOR, p-S6K1, p-4E-BP1 Conclusion Conclusion Data Analysis->Conclusion

Caption: General Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in studies investigating mTOR signaling in response to amino acids.

Cell Culture and Treatment
  • Cell Line: C2C12 myoblasts are a common model for skeletal muscle studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach approximately 80-90% confluency. The differentiation medium is replaced every 48 hours for 4-6 days.

  • Starvation: Prior to treatment, differentiated myotubes are often serum-starved for a period of 2-4 hours in serum-free DMEM to reduce basal mTOR signaling.

  • Treatment: Cells are then treated with either L-leucine or this compound at desired concentrations (e.g., 1-5 mM) for various time points (e.g., 15, 30, 60 minutes). A vehicle control (e.g., sterile water or PBS) is run in parallel.

Western Blot Analysis for mTOR Pathway Phosphorylation
  • Protein Extraction: Following treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of mTOR (e.g., p-mTOR Ser2448), p70S6K1 (e.g., p-p70S6K1 Thr389), and 4E-BP1 (e.g., p-4E-BP1 Thr37/46), as well as antibodies for the total forms of these proteins.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of phosphorylated protein is typically normalized to the level of the corresponding total protein to account for any variations in protein loading.

Discussion and Conclusion

L-leucine is a well-characterized activator of the mTORC1 signaling pathway, leading to increased phosphorylation of key downstream effectors like p70S6K1 and 4E-BP1, which in turn promotes protein synthesis.[3][4] The available evidence suggests that this compound likely exerts its effects on mTOR signaling primarily after being transported into the cell and subsequently hydrolyzed to release L-leucine. The efficiency of this transport and hydrolysis will be a critical determinant of its potency compared to free L-leucine.

For researchers in drug development, the use of a dipeptide like this compound could offer advantages in terms of stability and absorption kinetics compared to the free amino acid. However, further direct comparative studies are essential to quantify the relative potency and temporal dynamics of this compound in activating the mTOR pathway. Such studies would provide the necessary data to fully evaluate its potential as a therapeutic or nutritional agent aimed at modulating mTOR-dependent processes.

References

The Efficacy of Glycyl-L-leucine in Nutrient Media: A Comparative Guide to Dipeptide Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture and biopharmaceutical production, the choice of nutrient media supplements is paramount. Dipeptides, as a stable and highly soluble source of amino acids, have emerged as a key strategy to enhance cell growth, viability, and protein yield. This guide provides a comprehensive comparison of the efficacy of Glycyl-L-leucine (Gly-Leu) with other dipeptides, supported by experimental data and detailed protocols.

The use of dipeptides in nutrient media addresses several challenges associated with free amino acids, such as instability and low solubility. By supplying amino acids in a more readily available and stable form, dipeptides can significantly improve the performance of cell cultures. This guide will delve into the comparative efficacy of various dipeptides, with a focus on this compound, and explore the underlying cellular mechanisms.

Comparative Efficacy of Dipeptides on Growth and Productivity

The selection of a dipeptide supplement can have a significant impact on various aspects of cell culture performance, including cell growth, viability, and the yield of recombinant proteins. The following tables summarize quantitative data from studies comparing this compound and other dipeptides in different biological systems.

Performance of Leucine-Containing Dipeptides in Aquaculture

A study on juvenile turbot (Scophthalmus maximus) provides a direct comparison of diets supplemented with this compound, Lysyl-Leucine (Lys-Leu), and Lysyl-Glycine (Lys-Gly) against a diet with crystalline amino acids (CAA). The results highlight the potential of leucine-containing dipeptides to improve feed utilization.

DipeptideWeight Gain (%)Specific Growth Rate (%/day)Feed Efficiency RatioProtein Efficiency Ratio
This compound (Gly-Leu) 235.1 ± 15.22.15 ± 0.081.01 ± 0.031.83 ± 0.06
Lysyl-Leucine (Lys-Leu) 240.3 ± 12.52.18 ± 0.061.06 ± 0.021.93 ± 0.04
Lysyl-Glycine (Lys-Gly) 238.7 ± 14.12.17 ± 0.071.05 ± 0.03*1.89 ± 0.05
Crystalline Amino Acids (CAA) 229.4 ± 16.82.11 ± 0.090.98 ± 0.041.78 ± 0.07

* Indicates a statistically significant improvement compared to the CAA group.[1][2]

Efficacy of Various Dipeptides in Mammalian Cell Culture

While direct comparative studies for this compound in mammalian cell culture are limited, research on other dipeptides provides valuable insights into their potential to enhance biopharmaceutical production. The following table summarizes findings from studies on Chinese Hamster Ovary (CHO) cells and other mammalian cell lines.

DipeptideCell LineKey FindingsReference
Glycyl-L-tyrosine (GY) CHOSignificantly improved Viable Cell Density (VCD), viability, specific growth rate, and antibody titer.[3][3]
Alanyl-L-glutamine (AQ) CHODemonstrated fast uptake kinetics and boosted monoclonal antibody (mAb) production.[4][5][4][5]
Glycyl-L-glutamine (GQ) CHOShowed slower uptake kinetics compared to AQ, with a different impact on mAb production.[4][5][4][5]
Methionyl-Methionine (Met-Met) Bovine Mammary Epithelial CellsEnhanced cell viability, proliferation, and β-casein synthesis.[6][7][6][7]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are provided below.

Dipeptide Supplementation in Fed-Batch Culture of CHO Cells

This protocol is based on studies investigating the effect of dipeptide supplementation on CHO cell cultures producing monoclonal antibodies.

1. Cell Line and Basal Medium:

  • A proprietary IgG1 antibody-producing CHO-K1 cell line is used.[3]

  • Cells are cultured in a chemically defined basal medium.[3]

2. Seed Expansion:

  • Seed cultures are expanded in shake flasks for three passages.[3]

  • The incubator is maintained at 37°C, 5% CO2, and 115 rpm.[3]

3. Fed-Batch Culture:

  • Fed-batch cultures are performed in minibioreactors with an initial working volume of 12 mL.[3]

  • The initial cell density is 3 x 10^5 cells/mL.[3]

  • The culture is maintained for 14 days.[3]

  • Dipeptides are added to the feed media at various concentrations. For example, Glycyl-L-tyrosine (GY) was evaluated at concentrations equivalent to 0.125x to 4x the molar concentration of tyrosine in the proprietary feed medium.[3]

  • Feeding starts on day 4 at 4% (v/v) of the current culture volume and is repeated every 2 days.[3]

  • The temperature is maintained at 37°C, dissolved oxygen (DO) at 50%, and pH at 7.0 ± 0.05.[3]

  • Glucose is added in bolus feeds to maintain a target concentration.[3]

4. Analytical Methods:

  • Viable cell density (VCD) and viability are determined using a cell counter.

  • Antibody titer is measured by techniques such as ELISA or HPLC.

Growth Performance Study in Juvenile Turbot

This protocol outlines the methodology used to assess the efficacy of different dipeptides in the diet of juvenile turbot.[1][2]

1. Experimental Diets:

  • Four isonitrogenous and isoenergetic diets are formulated.

  • The control diet contains crystalline amino acids (CAA).

  • The experimental diets replace a portion of the CAA with this compound, Lysyl-Leucine, or Lysyl-Glycine.[1][2]

  • A positive control diet containing fish protein hydrolysate (FPH) is also included.[1][2]

2. Experimental Fish and Rearing Conditions:

  • Juvenile turbot with an initial weight of approximately 12g are used.[2]

  • Fish are randomly distributed into tanks.

  • Each dietary treatment is tested in triplicate.

  • Fish are fed to apparent satiation twice daily for a specified period (e.g., 8 weeks).

3. Data Collection and Analysis:

  • Weight gain, specific growth rate, feed efficiency ratio, and protein efficiency ratio are calculated.

  • Statistical analysis is performed to determine significant differences between dietary groups.

Signaling Pathways and Experimental Workflows

The cellular uptake and metabolism of dipeptides are mediated by specific transporters and can influence key signaling pathways that regulate cell growth and protein synthesis.

Dipeptide Uptake and Intracellular Signaling

Dipeptides are primarily transported into mammalian cells via proton-coupled oligopeptide transporters, PepT1 and PepT2.[5][7][8] Once inside the cell, they are hydrolyzed into their constituent amino acids, which then become available for metabolic processes, including protein synthesis. Leucine, a component of this compound, is known to activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Dipeptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide Dipeptide PepT1/PepT2 Peptide Transporter (PepT1/PepT2) Dipeptide->PepT1/PepT2 Uptake Hydrolysis Intracellular Hydrolysis PepT1/PepT2->Hydrolysis Amino_Acids Free Amino Acids (e.g., Leucine) Hydrolysis->Amino_Acids mTOR_Pathway mTOR Signaling Pathway Amino_Acids->mTOR_Pathway Activation Protein_Synthesis Protein Synthesis mTOR_Pathway->Protein_Synthesis Cell_Growth Cell Growth mTOR_Pathway->Cell_Growth

Caption: Dipeptide uptake and its influence on cellular signaling pathways.

Experimental Workflow for Comparing Dipeptide Efficacy

The following diagram illustrates a typical workflow for evaluating and comparing the performance of different dipeptides in a cell culture application.

Experimental_Workflow Start Start: Select Dipeptides Cell_Culture_Setup Set up Cell Cultures (e.g., CHO cells) Start->Cell_Culture_Setup Dipeptide_Supplementation Supplement with Different Dipeptides Cell_Culture_Setup->Dipeptide_Supplementation Incubation Incubate under Controlled Conditions Dipeptide_Supplementation->Incubation Data_Collection Collect Data: - VCD & Viability - Product Titer - Metabolite Analysis Incubation->Data_Collection Data_Analysis Analyze and Compare Performance Data Data_Collection->Data_Analysis Conclusion Conclusion: Identify Optimal Dipeptide Data_Analysis->Conclusion

Caption: A generalized workflow for the comparative evaluation of dipeptides.

References

Validation of Glycyl-L-leucine Uptake Assays: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of specific inhibitors used to validate Glycyl-L-leucine (Gly-Leu) uptake assays, which are critical for studying the function of peptide transporters like PEPT1 (SLC15A1). The validation process ensures that the observed uptake is carrier-mediated and not due to passive diffusion or other non-specific processes. This is essential for researchers in physiology, pharmacology, and drug development who are investigating the absorption of di/tripeptides and peptidomimetic drugs.[1][2]

The human peptide transporter PEPT1 is a proton-coupled symporter responsible for the intestinal absorption of dietary di- and tripeptides.[2] It is a high-capacity, low-affinity transporter that also facilitates the uptake of numerous peptide-like drugs, including certain β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[1][3] To confirm the role of PEPT1 in the transport of a given substrate like Gly-Leu, inhibition studies are performed using known substrates or inhibitors of the transporter.

Comparative Performance of PEPT1 Inhibitors

The specificity of Gly-Leu uptake is typically validated by demonstrating competition with other known PEPT1 substrates or inhibition by specific antagonists. The dipeptide glycyl-sarcosine (Gly-Sar) is a frequently used model substrate for these assays because its N-methylated peptide bond makes it resistant to enzymatic degradation.[2] The following table summarizes the inhibitory characteristics of various compounds on PEPT1-mediated transport, primarily using Gly-Sar as the substrate in the Caco-2 cell line, a well-established model for intestinal absorption.[2][4]

Inhibitor/CompetitorTypeTarget TransporterCell LineIC50 ValueKey Findings
Losartan Non-peptide InhibitorPEPT1Caco-2140 µMA potent inhibitor often used to confirm PEPT1-mediated transport.[2]
Glycyl-proline (Gly-Pro) Competitive SubstratePEPT1Caco-21000 µM (1 mM)A known dipeptide substrate that competes for uptake, demonstrating substrate specificity.[2]
Valacyclovir Competitive SubstratePEPT1Caco-21300 µM (1.3 mM)A prodrug that is a recognized substrate of PEPT1, confirming the transporter's role in its absorption.[2]
Glycyl-sarcosine (Gly-Sar) Competitive SubstratePEPT1Caco-2, Rat JejunumNot specified (used as competitor)A high-affinity substrate that effectively inhibits the transport of other peptides like IPP and LKP.[4]
Various Di- and Tripeptides Competitive SubstratesDipeptide TransporterLactococcus lactisNot specified (used as competitor)Di- and tripeptides like alanyl-alanine significantly inhibit uptake, while tetrapeptides do not, showing size selectivity.[5]
Bestatin Enzyme InhibitorPeptidasesGuinea-pig ileumNo significant inhibition of transportInhibits membrane hydrolases but does not significantly affect dipeptide transport, helping to distinguish transport from surface hydrolysis.[6]

Experimental Protocol: Validating PEPT1-Mediated Uptake

This protocol outlines a typical procedure for an in vitro inhibition assay using an adherent cell line, such as Caco-2, that endogenously expresses PEPT1. The goal is to measure the uptake of a labeled substrate (e.g., [¹⁴C]Gly-Leu or [³H]Gly-Sar) in the presence and absence of a potential inhibitor.

Materials:

  • Caco-2 cells (or other suitable cell line expressing PEPT1)

  • 24-well or 96-well cell culture plates[7]

  • Complete culture medium (e.g., DMEM with FBS, antibiotics)

  • Transport buffer: MES buffer (pH 6.0) containing NaCl, KCl, CaCl₂, MgSO₄, Na₂HPO₄, KH₂PO₄, NaHCO₃, and glucose.[3] The acidic pH mimics the intestinal microclimate and is optimal for the proton-coupled PEPT1.[4]

  • Radiolabeled substrate (e.g., [¹⁴C]Gly-Leu or [³H]Gly-Sar)

  • Test inhibitors (e.g., Losartan, unlabeled Gly-Leu, or other dipeptides)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.2 M NaOH or a commercial lysis reagent)[7]

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Seeding: Seed Caco-2 cells into multi-well plates at a density that allows them to reach near-confluence on the day of the assay (e.g., 3 x 10⁵ cells/well for a 6-well plate).[8] Culture the cells for the required duration to allow for differentiation and formation of a monolayer.

  • Preparation: On the day of the experiment, aspirate the culture medium from the wells. Wash the cell monolayer once with the transport buffer (pH 6.0).[3]

  • Inhibitor Pre-incubation: Add the transport buffer containing the desired concentrations of the inhibitor to each well. For negative controls, add buffer without any inhibitor. Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.[7]

  • Initiate Uptake: Start the transport assay by adding the radiolabeled substrate (e.g., [¹⁴C]Gly-Leu) to each well. The final concentration of the substrate should be carefully chosen, typically around its Km value if known.[3]

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 10 seconds to 10 minutes) at 37°C with gentle agitation.[7][9] This time should be within the linear range of uptake for the specific cell line and substrate.

  • Stop Uptake: Terminate the uptake by rapidly aspirating the solution and immediately washing the cells multiple times (e.g., 3-4 times) with ice-cold PBS.[7][9] This step removes extracellular radiolabeled substrate and stops the transport process.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.[7]

  • Quantification: Transfer the cell lysate from each well into a scintillation vial. Add the scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of substrate taken up and normalize it to the protein concentration in each well (can be determined from a parallel plate). Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Plot the data to determine the IC50 value for each inhibitor.

Visualizing the Validation Workflow

The following diagram illustrates the key steps in the experimental workflow for validating a Gly-Leu uptake assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Quantification & Analysis p1 Seed and Culture Cells (e.g., Caco-2) to Confluence p2 Wash Cell Monolayer with Transport Buffer (pH 6.0) p1->p2 a1 Pre-incubate with Inhibitor or Control Buffer at 37°C p2->a1 a2 Initiate Uptake: Add Radiolabeled Gly-Leu a1->a2 a3 Incubate for Predetermined Time (e.g., 1-10 min) a2->a3 a4 Terminate Uptake: Rapid Wash with Ice-Cold PBS a3->a4 q1 Lyse Cells to Release Intracellular Contents a4->q1 q2 Measure Radioactivity (Scintillation Counting) q1->q2 q3 Normalize to Protein Content and Calculate % Inhibition q2->q3 q4 Determine IC50 Values q3->q4

References

Comparative Stability of Dipeptides in Simulated Gastric Fluid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of dipeptides in the harsh acidic and enzymatic environment of the stomach is crucial for the development of oral peptide-based therapeutics and nutritional supplements. This guide provides a comparative analysis of dipeptide stability in simulated gastric fluid (SGF), supported by experimental data and detailed methodologies.

The oral delivery of peptides presents a significant challenge due to their susceptibility to degradation by pepsin in the stomach. Dipeptides, the simplest form of peptides, are key components of protein digestion and absorption, and their stability in the gastric environment can influence their bioavailability and therapeutic efficacy. This comparison focuses on the relative stability of various dipeptides in SGF, a standardized in vitro model that mimics the conditions of the human stomach.

Factors Influencing Dipeptide Stability in SGF

The stability of a dipeptide in SGF is primarily influenced by two main factors: the acidic pH and the enzymatic activity of pepsin. Pepsin, a potent endopeptidase, preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.[1] Therefore, the amino acid composition and sequence of a dipeptide play a critical role in determining its susceptibility to pepsin-mediated hydrolysis.

Smaller peptides generally exhibit greater stability in human gastric fluid compared to larger peptides.[2][3] Dipeptides, being the smallest peptides, are expected to have a higher degree of stability. However, their inherent chemical structure can still make them targets for enzymatic degradation.

Comparative Stability Analysis

While comprehensive comparative studies on a wide range of simple dipeptides are limited, existing research on dipeptide prodrugs and N-acetyl dipeptides provides valuable insights into their relative stability. For instance, a study on dipeptide model prodrugs demonstrated that their half-lives in human gastric juice were greater than one hour, indicating a significant degree of stability.[4]

Another study focusing on the kinetics of pepsin-catalyzed hydrolysis of N-acetyl dipeptides revealed that the presence and position of phenylalanyl and tyrosyl residues significantly impact the rate of hydrolysis.[5] This suggests that dipeptides containing aromatic amino acids are more likely to be degraded by pepsin.

Based on the substrate specificity of pepsin, it can be inferred that dipeptides composed of aliphatic amino acids with small side chains, such as Gly-Gly and Ala-Ala, would exhibit greater stability than those containing bulky and hydrophobic residues like Val-Val and Leu-Leu.

Table 1: Inferred Relative Stability of Dipeptides in Simulated Gastric Fluid

DipeptideAmino Acid CompositionExpected Relative Stability in SGFRationale
Glycylglycine (Gly-Gly)Two glycine residuesHighSimple structure with no bulky side chains, less favorable for pepsin binding.[5]
Alanylalanine (Ala-Ala)Two alanine residuesHighSmall, non-polar side chains, less susceptible to pepsin cleavage.
Valyl-valine (Val-Val)Two valine residuesModerate to LowBulkier hydrophobic side chains may increase susceptibility to pepsin.
Leucyl-leucine (Leu-Leu)Two leucine residuesModerate to LowHydrophobic side chains are preferred by pepsin, potentially leading to faster degradation.[1]

Experimental Protocols

To assess the stability of dipeptides in SGF, a standardized in vitro digestion model is employed. The following is a detailed methodology based on United States Pharmacopeia (USP) guidelines.[6]

Preparation of Simulated Gastric Fluid (SGF)

Simulated Gastric Fluid is prepared according to USP specifications.[2]

  • Dissolve 2.0 g of sodium chloride in 500 mL of deionized water.

  • Add 7.0 mL of concentrated hydrochloric acid.

  • Add 3.2 g of purified pepsin (with an activity of 800-2500 units per mg of protein).

  • Adjust the final volume to 1000 mL with deionized water.

  • The final pH of the solution should be approximately 1.2.

Dipeptide Stability Assay
  • Prepare a stock solution of the dipeptide to be tested in deionized water.

  • Add a known concentration of the dipeptide stock solution to pre-warmed SGF at 37°C.

  • Incubate the mixture at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding a suitable agent, such as a strong base (e.g., sodium hydroxide) to raise the pH above 7.0, or by rapid freezing.

  • Analyze the samples to determine the concentration of the remaining intact dipeptide.

Analytical Methods

The concentration of the dipeptide in the collected samples is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[6] This allows for the separation and quantification of the intact dipeptide from its degradation products.

Dipeptide Absorption Pathway

Following their transit through the stomach, surviving dipeptides are primarily absorbed in the small intestine via the proton-coupled peptide transporter 1 (PepT1).

DipeptideAbsorption Stomach Stomach (SGF Environment) Pepsin Pepsin Intact_Dipeptide Intact Dipeptide Stomach->Intact_Dipeptide Stable Dipeptides Dipeptide_Ingested Ingested Dipeptide Dipeptide_Ingested->Stomach Degradation Degradation (Amino Acids) Pepsin->Degradation Hydrolysis Small_Intestine Small Intestine (Lumen) Intact_Dipeptide->Small_Intestine PepT1 PepT1 Transporter Small_Intestine->PepT1 Enterocyte Enterocyte Bloodstream Bloodstream Enterocyte->Bloodstream Absorption PepT1->Enterocyte H+ cotransport

Caption: Dipeptide fate in the upper gastrointestinal tract.

The diagram above illustrates the journey of an ingested dipeptide. In the stomach, it encounters the acidic environment of SGF and the enzyme pepsin. While some dipeptides are degraded into amino acids, more stable dipeptides pass into the small intestine. Here, they are actively transported into the intestinal epithelial cells (enterocytes) by the PepT1 transporter, a process driven by a proton gradient. From the enterocytes, the absorbed dipeptides or their constituent amino acids enter the bloodstream for systemic distribution.

Experimental Workflow for Stability Analysis

The process of evaluating dipeptide stability in SGF involves a series of well-defined steps, from the preparation of the simulated fluid to the final data analysis.

ExperimentalWorkflow Start Start Prepare_SGF Prepare Simulated Gastric Fluid (SGF) Start->Prepare_SGF Prepare_Dipeptide Prepare Dipeptide Stock Solution Start->Prepare_Dipeptide Incubation Incubate Dipeptide in SGF at 37°C Prepare_SGF->Incubation Prepare_Dipeptide->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quench Quench Enzymatic Reaction Sampling->Quench Analysis Analyze Samples (HPLC/LC-MS) Quench->Analysis Data_Analysis Calculate Half-life (t½) and Degradation Rate Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for dipeptide stability analysis in SGF.

This workflow outlines the key stages in determining the stability of a dipeptide in simulated gastric fluid. It begins with the preparation of the necessary solutions, followed by the incubation and sampling process. The subsequent quenching of the reaction is a critical step to ensure accurate measurement of the dipeptide concentration at each time point. Finally, analytical techniques are used to quantify the remaining dipeptide, allowing for the calculation of its stability parameters.

References

Assessing the Cross-Reactivity of Anti-Leucine Antibodies with Glycyl-L-leucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of anti-leucine antibodies with the dipeptide Glycyl-L-leucine. Due to the limited availability of direct comparative studies on this specific interaction in publicly accessible literature, this document outlines the theoretical basis for such cross-reactivity, presents standardized experimental protocols to assess it, and offers hypothetical data for illustrative purposes. This guide is intended to equip researchers with the necessary framework to design and interpret experiments aimed at characterizing the specificity of anti-leucine antibodies.

Introduction to Antibody Specificity and Cross-Reactivity

An antibody's specificity, its ability to bind to a unique epitope on a target antigen, is a critical attribute, particularly in therapeutic and diagnostic applications.[1] However, antibodies can sometimes exhibit cross-reactivity, where they bind to structurally similar molecules.[2] In the case of an anti-leucine antibody, the primary target is the free amino acid L-leucine. The dipeptide this compound presents a C-terminal leucine residue, which could potentially be recognized by an anti-leucine antibody. Understanding the degree of this cross-reactivity is crucial for validating the specificity of these antibodies and avoiding potential off-target effects or inaccurate experimental results.

Potential for Cross-Reactivity: A Structural Perspective

The potential for an anti-leucine antibody to cross-react with this compound hinges on the antibody's paratope and its recognition of the leucine molecule. If the antibody primarily recognizes the isobutyl side chain of leucine and is not sterically hindered by the adjacent glycine residue and the peptide bond in this compound, cross-reactivity is plausible. Conversely, if the antibody's binding site requires interaction with the free amino or carboxyl groups of the leucine amino acid, the presence of the peptide bond in the dipeptide would likely abrogate or significantly reduce binding.

Key Experimental Methodologies to Determine Cross-Reactivity

To quantitatively assess the cross-reactivity of anti-leucine antibodies with this compound, several established immunoassays can be employed. The most common and informative are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a highly effective method for quantifying cross-reactivity.[2] In this assay, a known amount of leucine is coated onto a microplate. The anti-leucine antibody is pre-incubated with varying concentrations of either free leucine (the primary antigen) or this compound (the potential cross-reactant). This mixture is then added to the leucine-coated plate. The degree of cross-reactivity is determined by comparing the concentration of this compound required to inhibit antibody binding to the plate by 50% (IC50) with the IC50 of leucine.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data on molecular interactions, including antibody-antigen binding.[3][4] For assessing cross-reactivity, the anti-leucine antibody is typically immobilized on a sensor chip. Solutions containing either leucine or this compound are then flowed over the chip surface. The binding affinity (KD), association rate (ka), and dissociation rate (kd) can be determined for each interaction.[4] A comparison of these kinetic parameters provides a detailed understanding of the antibody's specificity.

Hypothetical Comparative Data

The following tables present hypothetical data from competitive ELISA and SPR experiments to illustrate how the results would be presented to compare the binding of an anti-leucine antibody to leucine and this compound.

Table 1: Hypothetical Competitive ELISA Data

AnalyteIC50 (µM)% Cross-Reactivity
L-Leucine10100%
This compound5002%

% Cross-Reactivity = (IC50 of Leucine / IC50 of this compound) x 100

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
L-Leucine1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
This compound3.2 x 10³8.5 x 10⁻³2.7 x 10⁻⁶

Experimental Protocols

Competitive ELISA Protocol
  • Coating: Dilute L-leucine conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS-T) to each well and incubate for 1-2 hours at room temperature.[5]

  • Competition: Prepare serial dilutions of L-leucine and this compound. In a separate plate, mix 50 µL of each dilution with 50 µL of a fixed, predetermined concentration of the anti-leucine antibody. Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the leucine-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the substrate solution (e.g., TMB) to each well. Allow the color to develop in the dark.

  • Stopping and Reading: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Plot the absorbance against the log of the analyte concentration and determine the IC50 values.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation and Antibody Immobilization: Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS. Immobilize the anti-leucine antibody to the surface via amine coupling to achieve a target immobilization level. Deactivate the remaining active esters with ethanolamine.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Analyte Injection: Prepare serial dilutions of L-leucine and this compound in the running buffer. Inject the different concentrations of each analyte over the immobilized antibody surface at a constant flow rate.[6] A buffer-only injection serves as a negative control.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Visualizing Key Processes

To further clarify the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_elisa Competitive ELISA Workflow cluster_spr SPR Workflow elisa_start Coat Plate with Leucine elisa_block Block Non-specific Sites elisa_start->elisa_block elisa_prepare Prepare Antibody + Competitor Mix (Leucine or Gly-Leu) elisa_block->elisa_prepare elisa_incubate Incubate Mix on Plate elisa_prepare->elisa_incubate elisa_secondary Add Secondary Antibody elisa_incubate->elisa_secondary elisa_detect Add Substrate & Read elisa_secondary->elisa_detect elisa_analyze Analyze IC50 elisa_detect->elisa_analyze spr_start Immobilize Antibody on Chip spr_inject Inject Analyte (Leucine or Gly-Leu) spr_start->spr_inject spr_measure Measure Binding spr_inject->spr_measure spr_regenerate Regenerate Chip Surface spr_measure->spr_regenerate spr_analyze Analyze Kinetics (ka, kd, KD) spr_regenerate->spr_analyze

Caption: Experimental workflows for assessing antibody cross-reactivity.

signaling_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibits inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by Leucine.

logical_relationship Antibody Anti-Leucine Antibody Leucine Leucine Antibody->Leucine High Affinity Binding GlyLeu This compound Antibody->GlyLeu Potential Low Affinity Cross-Reactivity

References

Glycyl-L-leucine vs. Free Amino Acids as a Cellular Nitrogen Source: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The provision of nitrogen is fundamental for cellular growth, proliferation, and maintenance, with amino acids serving as the primary building blocks for protein synthesis and as key signaling molecules. Traditionally, cell culture media and therapeutic formulations have utilized free amino acids as the nitrogen source. However, emerging research indicates that dipeptides, such as Glycyl-L-leucine (Gly-L-Leu), may offer distinct advantages in terms of uptake efficiency and metabolic signaling. This guide provides an objective comparison of Gly-L-Leu and its constituent free amino acids (Glycine and Leucine) as cellular nitrogen sources, supported by experimental data, detailed protocols, and pathway visualizations.

Cellular Uptake and Transport Mechanisms

The entry of nitrogen sources into the cell is the first critical step determining their utility. Free amino acids and dipeptides utilize distinct transport systems.

  • Free Amino Acids: Individual amino acids are transported across the cell membrane by a variety of transporters, which can be sodium-dependent or independent.[1] Leucine, for example, is primarily transported by the Na+-independent L-type amino acid transporter (LAT) system.[1][2]

  • This compound: The dipeptide Gly-L-Leu can be transported into cells via two primary routes. It can be hydrolyzed at the cell surface by brush border peptidases into glycine and leucine, which are then taken up by their respective amino acid transporters.[3][4] Alternatively, the intact dipeptide can be transported into the cell by peptide transporters (e.g., PEPT1 in intestinal cells), after which it is rapidly hydrolyzed into its constituent amino acids by intracellular peptidases.[4][5] Studies in guinea-pig small intestine suggest that about half of Gly-L-Leu influx is mediated by a carrier system for the intact peptide, independent of sodium.[4]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space FAA Free Amino Acids (Glycine, Leucine) AAT Amino Acid Transporters (e.g., LATs) FAA->AAT Direct Transport GL This compound PEP Peptide Transporters (e.g., PEPT1) GL->PEP Intact Transport HYD Surface Hydrolysis GL->HYD Surface Hydrolysis FAA_in Free Amino Acid Pool AAT->FAA_in GL_in Gly-L-Leu PEP->GL_in HYD->FAA HYDROLYSIS Intracellular Hydrolysis GL_in->HYDROLYSIS HYDROLYSIS->FAA_in

Figure 1: Cellular uptake pathways for free amino acids vs. Gly-L-Leu.

Comparative Effects on Cellular Functions

Recent studies have highlighted the superior performance of Gly-L-Leu in promoting key cellular activities compared to equivalent concentrations of free glycine.

Cell Viability and Proliferation

A study using chicken intestinal epithelial cells (IECs) demonstrated that while both free amino acids and dipeptides increased cell viability, Gly-L-Leu had a significantly more potent effect.[6][7]

Table 1: Effect of Glycine, Gly-Gly, and Gly-L-Leu on Intestinal Epithelial Cell (IEC) Viability

Treatment Group Concentration Mean Cell Viability (OD 490 nm) % Increase vs. Control
Control - 0.25 -
Glycine (Gly) 20 nmol/L 0.35* 40%
Glycyl-glycine (Gly-Gly) 20 nmol/L 0.36* 44%
This compound (Gly-L-Leu) 20 nmol/L 0.45*# 80%

Data derived from Liang et al. (2023). Values are illustrative based on graphical data. *P < 0.05 compared to Control. #P < 0.05 compared to Gly and Gly-Gly groups.[7]

Cell cycle analysis further revealed that treatment with Gly-L-Leu altered cell cycle progression, suggesting an influence on proliferation dynamics.[7] Compared to the control, all treatment groups showed a decreased proportion of cells in the S phase and an increased proportion in the G1 phase.[6][7]

Table 2: Effect on IEC Cell Cycle Distribution

Treatment Group % Cells in G1 Phase % Cells in S Phase
Control 68.1% 15.2%
Glycine (Gly) 75.3%* 9.8%*
Glycyl-glycine (Gly-Gly) 76.5%* 9.1%*
This compound (Gly-L-Leu) 77.2%* 8.5%*

Data derived from Liang et al. (2023). Values are illustrative based on graphical data. *P < 0.05 compared to Control.[7]

Protein Synthesis and mTOR Signaling

The branched-chain amino acid L-leucine is a well-established, potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis.[8][9] The delivery of leucine via Gly-L-Leu appears to leverage this activity effectively. Studies show that Gly-L-Leu significantly increases the phosphorylation of mTOR and its downstream effector, S6 kinase 1 (S6K1), indicating robust activation of this anabolic pathway.[6][7] This activation stimulates the machinery required for protein translation, leading to enhanced protein synthesis.[7]

Table 3: Relative mRNA Expression of mTOR Pathway Components in IECs

Treatment Group mTOR mRNA Expression (Fold Change vs. Control) 4EBP1 mRNA Expression (Fold Change vs. Control) S6K1 mRNA Expression (Fold Change vs. Control)
Control 1.0 1.0 1.0
Glycine (Gly) 1.8* 1.7* 1.6*
Gly-Gly 2.5*# 2.3*# 2.2*#
Gly-L-Leu 2.9*# 2.8*# 2.6*#

Data derived from Liang et al. (2023). Values are illustrative based on graphical data. *P < 0.05 compared to Control. #P < 0.05 compared to Gly group.[7]

Table 4: Relative Protein Expression of Phosphorylated mTOR Pathway Components in IECs

Treatment Group p-mTOR Protein Expression (Fold Change vs. Control) p-S6K1 Protein Expression (Fold Change vs. Control)
Control 1.0 1.0
Glycine (Gly) 1.9* 1.7*
Gly-Gly 2.1* 1.9*
Gly-L-Leu 2.6*# 2.4*#

Data derived from Liang et al. (2023). Values are illustrative based on graphical data. *P < 0.05 compared to Control. #P < 0.05 compared to Gly and Gly-Gly groups.[6]

The data clearly indicates that while glycine alone can stimulate the mTOR pathway to some extent, the inclusion of leucine in the dipeptide form (Gly-L-Leu) leads to a significantly stronger activation, promoting a greater anabolic response.

Leucine Leucine (from Gly-L-Leu or Free) mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates pS6K1 p-S6K1 (Active) mTORC1->pS6K1 ribosome Ribosomal Protein S6 pS6K1->ribosome Phosphorylates p_ribosome p-S6 (Active) pS6K1->p_ribosome Protein_Synth Protein Synthesis (Translation Initiation) p_ribosome->Protein_Synth Promotes

Figure 2: Simplified mTOR signaling pathway activated by Leucine.

Experimental Protocols

The following protocols are based on the methodology described by Liang et al. in their 2023 study on chicken intestinal epithelial cells.[6][7]

1. Cell Culture and Treatment:

  • Cell Line: Primary chicken intestinal epithelial cells (IECs) were isolated using a tissue block method.

  • Culture Conditions: Cells were cultured in a suitable medium until reaching confluence.

  • Treatment: IECs were treated for 24 hours with media containing 20 nmol/L of either Glycine, Glycyl-glycine, or this compound. A control group received no supplement.

2. Cell Viability Assay (MTT):

  • IECs were seeded in 96-well plates.

  • After the 24-hour treatment, MTT solution was added to each well and incubated.

  • The resulting formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance was measured at 490 nm using a microplate reader to determine cell viability.

3. Western Blot Analysis for Protein Expression:

  • Total protein was extracted from treated and control IECs.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against p-mTOR, mTOR, p-S6K1, S6K1, and a loading control (e.g., β-actin).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) system, and band densities were quantified.

cluster_workflow Experimental Workflow cluster_assays Parallel Assays start Isolate & Culture Chicken IECs treat Treat cells for 24h (Control, Gly, Gly-Gly, Gly-L-Leu) start->treat harvest Harvest Cells treat->harvest mtt MTT Assay (Viability) harvest->mtt flow Flow Cytometry (Cell Cycle) harvest->flow rtpcr RT-PCR (mRNA Expression) harvest->rtpcr wb Western Blot (Protein Expression) harvest->wb analysis Data Analysis & Comparison mtt->analysis flow->analysis rtpcr->analysis wb->analysis

Figure 3: Workflow for comparing effects of amino acid vs. dipeptide sources.

Conclusion

For researchers, scientists, and drug development professionals selecting a cellular nitrogen source, the choice between free amino acids and dipeptides like this compound carries significant metabolic implications.

  • Uptake: While free amino acids are readily absorbed, dipeptides may utilize separate, efficient peptide transport systems, potentially avoiding competition with other free amino acids.[4]

  • Anabolic Signaling: Gly-L-Leu is a demonstrably more potent activator of the mTOR pathway than its constituent amino acid glycine alone.[6][7] This is attributed to the efficient intracellular delivery of L-leucine, a powerful anabolic signaling molecule.

  • Cellular Proliferation: Experimental data shows that Gly-L-Leu significantly enhances cell viability and proliferation in intestinal epithelial cells compared to an equivalent molar concentration of glycine.[7]

References

A Comparative Guide to Validating the Purity of Synthetic Glycyl-L-leucine by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like Glycyl-L-leucine is a critical step in guaranteeing the reliability and reproducibility of experimental results. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for both qualitative and quantitative purity assessment. This guide provides a comprehensive comparison of NMR with other common techniques and detailed protocols for its application.

The Role of NMR in Purity Validation

NMR spectroscopy is a primary analytical tool that provides detailed structural information about a molecule. In the context of peptide purity, ¹H NMR is particularly valuable as it allows for the direct observation and quantification of the target peptide and any proton-containing impurities. The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling accurate purity determination without the need for identical reference standards for each impurity.

Comparison of Purity Validation Methods

The purity of synthetic this compound can be assessed by several methods, each with its own advantages and limitations. While High-Performance Liquid Chromatography (HPLC) is the most common technique, NMR provides a complementary and often more structurally informative approach.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Amino Acid Analysis (AAA)
Principle Measures the signal intensity of nuclei in a magnetic field.Separates components based on their affinity for a stationary phase.Measures the mass-to-charge ratio of ionized molecules.Quantifies constituent amino acids after hydrolysis.
Primary Use Structure elucidation, identification, and quantification of the main component and impurities.Purity determination and quantification of the main component and impurities.Molecular weight confirmation and identification of impurities.Determination of amino acid composition and peptide content.
Limit of Detection (LOD) ~0.04-0.1 µg/g for amino acids and peptides.[1]~0.025 µg/mL for small molecules.[2]Picomole to femtomole range.Picomole range.
Limit of Quantification (LOQ) ~0.16-0.56 µg/g for amino acids and peptides.[1]~0.083 µg/mL for small molecules.[2]Femtomole to nanomole range.Nanomole range.
Sample Preparation Simple dissolution in a deuterated solvent.Requires mobile phase preparation and potential sample filtration.Sample is typically diluted and mixed with a matrix.Requires complete hydrolysis of the peptide.
Non-destructive Yes.[3]No.No.No.
Throughput Moderate.High.High.Low.
Information Provided Structural information, stereochemistry, and quantification of all proton-containing species.Retention time and peak area for quantification.Molecular weight and fragmentation patterns.Amino acid ratios and total peptide amount.
Identifying Common Impurities in Synthetic this compound

Solid-phase peptide synthesis (SPPS) can introduce several types of impurities. ¹H NMR is adept at identifying these based on their unique chemical shifts. Common impurities for this compound include:

  • Unreacted Amino Acids: Free glycine or L-leucine.

  • Deletion Sequences: Dipeptides missing one of the amino acids.

  • Insertion Sequences: Peptides with an extra amino acid.

  • Diastereomers: Formation of Glycyl-D-leucine.

  • Residual Protecting Groups: From the synthesis process.

  • Solvents and Reagents: Such as trifluoroacetic acid (TFA).

The ¹H NMR spectrum of pure this compound in D₂O shows characteristic signals for the glycine α-protons, and the α, β, γ, and δ protons of the leucine side chain. The presence of impurities would manifest as additional, distinct signals in the spectrum. For instance, free glycine would show a singlet at a different chemical shift than the glycine residue in the dipeptide.

Experimental Protocols

¹H NMR for Purity Validation of this compound

This protocol outlines the steps for the quantitative analysis of this compound purity using ¹H NMR (qNMR).

Materials:

  • Synthetic this compound sample

  • High-purity internal standard (e.g., maleic acid, certified reference material)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthetic this compound sample into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard (e.g., 2-5 mg of maleic acid) and add it to the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis:

      • Pulse Angle: 30-90° (a 90° pulse is often used for maximization of signal).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is generally sufficient.

      • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 150 for accurate quantification).[4][5]

      • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Integrate the characteristic, well-resolved signals of both this compound and the internal standard. For this compound, the α-proton of the leucine residue is often a good choice. For maleic acid, the two vinyl protons give a sharp singlet.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I_sample and I_IS are the integral values of the sample and internal standard signals, respectively.

    • N_sample and N_IS are the number of protons corresponding to the integrated signals of the sample and internal standard, respectively.

    • MW_sample and MW_IS are the molecular weights of the sample and internal standard, respectively.

    • m_sample and m_IS are the masses of the sample and internal standard, respectively.

    • P_IS is the purity of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of validating the purity of synthetic this compound.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_report Reporting A Weigh this compound B Weigh Internal Standard A->B C Dissolve in D2O B->C D Transfer to NMR Tube C->D E Tune and Shim D->E F Set qNMR Parameters E->F G Acquire 1H Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integrate Signals I->J K Calculate Purity J->K L Purity Report K->L

Caption: Experimental workflow for qNMR purity validation.

A Synthetic this compound B Purity Validation Method A->B C NMR Spectroscopy B->C D HPLC B->D E Mass Spectrometry B->E F Amino Acid Analysis B->F G High Purity (>98%)? C->G D->G E->G F->G H Further Purification G->H No I Product Release G->I Yes H->B

References

A Comparative Analysis of the Metabolic Fates of Glycyl-L-leucine and L-leucyl-glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic journey of dipeptides, from intestinal lumen to systemic circulation and target tissues, is a critical area of study in nutrition, pharmacology, and drug development. The subtle difference in the sequence of amino acid residues within a dipeptide can significantly influence its absorption, hydrolysis, and ultimate bioavailability. This guide provides a detailed comparison of the metabolic fates of two isomeric dipeptides: Glycyl-L-leucine (Gly-Leu) and L-leucyl-glycine (Leu-Gly), supported by experimental evidence.

Mechanisms of Dipeptide Metabolism in the Small Intestine

The intestinal epithelium is the primary site for the digestion and absorption of dietary di- and tripeptides. The metabolic fate of these small peptides is primarily governed by two key processes: hydrolysis by peptidases and transport across the enterocyte membrane by peptide transporters.

Hydrolysis: Dipeptides are broken down into their constituent amino acids by peptidases located in the brush border membrane and the cytoplasm of intestinal epithelial cells.[1] These enzymes exhibit broad substrate specificity, but the rate of hydrolysis can be influenced by the amino acid composition and sequence of the dipeptide. A "master" dipeptidase, identified as this compound hydrolase, has been purified from monkey small intestinal mucosa and is known to hydrolyze a wide array of dipeptides.[2] Additionally, a specific membrane-bound Gly-Leu peptidase has been identified in the human intestinal brush border.[3]

Transport: Intact dipeptides can be transported into the enterocytes via the proton-coupled peptide transporter 1 (PepT1).[4] This transporter is a low-affinity, high-capacity system that can handle a vast number of different di- and tripeptides.[4] Once inside the enterocyte, dipeptides are typically rapidly hydrolyzed by cytosolic peptidases, with the resulting free amino acids being transported across the basolateral membrane into the bloodstream.

The interplay between brush border hydrolysis, intact transport followed by cytosolic hydrolysis, and the potential for intact dipeptide to transit into circulation determines the overall metabolic fate of a given dipeptide.

Comparative Metabolic Fate of this compound and L-leucyl-glycine

Experimental evidence, primarily from in vivo animal studies, indicates a significant difference in the metabolic handling of this compound and L-leucyl-glycine.

A key in vivo study in rats with proximal intestinal resection demonstrated that the absorption of L-leucine from L-leucyl-glycine was markedly greater than from this compound in the ileum.[5][6] This suggests that L-leucyl-glycine is more readily hydrolyzed by brush border peptidases, leading to a higher local concentration of free L-leucine for subsequent absorption by amino acid transporters. Alternatively, or in addition, L-leucyl-glycine may have a higher affinity for the peptide transport system, leading to more efficient uptake and subsequent intracellular hydrolysis.

While direct comparative kinetic data for the hydrolysis of these two dipeptides by the same enzyme preparation is limited, the in vivo findings strongly support a more efficient overall absorption of the leucine moiety from L-leucyl-glycine.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the metabolism of this compound and L-leucyl-glycine. It is important to note that direct comparative studies providing kinetic parameters for both dipeptides under identical conditions are scarce.

Table 1: In Vivo Absorption in Rat Ileum

DipeptideObservationReference
L-leucyl-glycine Markedly greater L-leucine absorption compared to Gly-Leu.[5][6]
This compound Lower L-leucine absorption compared to Leu-Gly.[5][6]

Table 2: Hydrolysis by Purified Monkey Intestinal Dipeptidase (this compound hydrolase)

SubstrateKm (mM)Relative Vmax (%)Reference
This compound 1.1100[2]
L-leucyl-glycine Data not available in the cited studyData not available in the cited study[2]

Experimental Protocols

The following are descriptions of key experimental methodologies used to study the metabolic fate of dipeptides.

In Vivo Intestinal Perfusion in Rats

This protocol is based on the methodology used in studies comparing the absorption of dipeptides in the rat ileum.[5]

  • Animal Preparation: Male Wistar rats are anesthetized, and the abdominal cavity is opened.

  • Intestinal Segment Isolation: A segment of the ileum is isolated, with catheters inserted at the proximal and distal ends. The segment is gently flushed with saline to remove intestinal contents.

  • Perfusion: The isolated ileal loop is perfused with a solution containing the dipeptide of interest (e.g., this compound or L-leucyl-glycine) at a known concentration and flow rate. The perfusion solution also contains a non-absorbable marker (e.g., phenol red) to correct for any water flux.

  • Sample Collection: The perfusate is collected from the distal catheter at timed intervals.

  • Analysis: The concentrations of the dipeptide and its constituent amino acids in the collected perfusate are determined using methods such as high-performance liquid chromatography (HPLC). The disappearance of the dipeptide from the perfusate is calculated to determine the rate of absorption.

Dipeptide Hydrolysis Assay using Purified Intestinal Peptidase

This protocol is based on the methodology for assaying the activity of purified this compound hydrolase.[2]

  • Enzyme Preparation: The dipeptidase is purified from the soluble fraction of monkey small intestinal mucosa homogenates.

  • Reaction Mixture: The assay mixture contains the purified enzyme, the dipeptide substrate at various concentrations, and a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by heat inactivation.

  • Quantification of Hydrolysis: The amount of liberated amino acid (e.g., glycine or leucine) is quantified. This can be achieved using various methods, including paper chromatography followed by colorimetric measurement, or by HPLC.

  • Kinetic Analysis: The initial rates of hydrolysis at different substrate concentrations are used to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme for the specific dipeptide.

Visualizing the Metabolic Pathways and Experimental Workflow

Dipeptide_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Protein Dietary Protein Dipeptides Dipeptides Dietary Protein->Dipeptides Proteases Amino Acids Amino Acids Dipeptides->Amino Acids Brush Border Peptidases PepT1 PepT1 Dipeptides->PepT1 AA Transporters Amino Acid Transporters Amino Acids->AA Transporters Intact Dipeptide Intact Dipeptide PepT1->Intact Dipeptide Cytosolic Peptidases Cytosolic Peptidases Intact Dipeptide->Cytosolic Peptidases Absorbed Amino Acids Absorbed Amino Acids Cytosolic Peptidases->Absorbed Amino Acids Portal Vein Portal Vein Absorbed Amino Acids->Portal Vein AA Transporters->Absorbed Amino Acids

Caption: General pathway of dipeptide absorption and hydrolysis in the small intestine.

Experimental_Workflow cluster_invivo In Vivo Intestinal Perfusion cluster_invitro In Vitro Hydrolysis Assay Animal Model Anesthetized Rat Isolate Segment Isolate Ileal Segment Animal Model->Isolate Segment Perfuse Perfuse with Dipeptide Solution Isolate Segment->Perfuse Collect Collect Perfusate Perfuse->Collect Analyze HPLC Analysis of Dipeptide and Amino Acids Collect->Analyze Calculate Calculate Absorption Rate Analyze->Calculate Prepare Enzyme Purify Intestinal Peptidase Incubate Incubate Enzyme with Dipeptide Prepare Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Liberated Amino Acids Terminate->Quantify Kinetics Determine Km and Vmax Quantify->Kinetics

References

A Comparative Analysis of Glycyl-L-leucine and Other Branched-Chain Amino Acid Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Glycyl-L-leucine against other key branched-chain amino acid (BCAA) dipeptides: Valyl-L-leucine, Leucyl-leucine, and Isoleucyl-leucine. The following sections detail their comparative physicochemical properties, biological functions with a focus on mTOR signaling, and metabolic stability, supported by experimental data and detailed protocols.

Physicochemical Properties

The fundamental physicochemical characteristics of a dipeptide, such as its molecular weight, lipophilicity, and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile. A summary of these properties for this compound and its BCAA dipeptide counterparts is presented below.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundValyl-L-leucineLeucyl-L-leucineIsoleucyl-L-leucine
Molecular Formula C8H16N2O3[1]C11H22N2O3C12H24N2O3C12H24N2O3
Molecular Weight ( g/mol ) 188.22[1]230.30244.33244.33
Predicted XLogP3 -2.3[1]-2.1-1.5-1.6
Predicted Water Solubility (g/L) 15.21.671.5Not Available

Biological Functions

BCAA dipeptides are not merely metabolic intermediates but also act as signaling molecules, influencing key cellular processes such as protein synthesis and cell growth.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis, and it is well-established that the BCAA, particularly leucine, plays a crucial role in its activation.[2][3][4] Leucine acts as a potent nutrient signal to activate mTORC1, a key complex in this pathway.[3][5] The activation of mTORC1 leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[5]

While much of the research has focused on free leucine, emerging evidence suggests that BCAA-containing dipeptides can also modulate this pathway. One study found that dileucine (Leucyl-leucine) was more effective than an equivalent dose of free leucine in stimulating muscle protein synthesis in young men, suggesting a potentially potent role for BCAA dipeptides as anabolic agents.[6] Both leucine and isoleucine have been shown to independently regulate mTOR signaling.[7] The intracellular sensor for leucine in this pathway has been identified as leucyl-tRNA synthetase (LRS).[8][9]

mTOR_Signaling_Pathway BCAA_Dipeptides BCAA Dipeptides (e.g., this compound) Amino_Acid_Transporters Amino Acid Transporters BCAA_Dipeptides->Amino_Acid_Transporters Uptake Intracellular_Leucine Intracellular Leucine Amino_Acid_Transporters->Intracellular_Leucine LRS LRS Intracellular_Leucine->LRS senses Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 rpS6 rpS6 S6K1->rpS6 Translation_Initiation Translation Initiation & Protein Synthesis rpS6->Translation_Initiation eIF4E eIF4E fourEBP1->eIF4E eIF4E->Translation_Initiation

BCAA dipeptides and the mTOR signaling pathway.
Cell Permeability

The ability of a dipeptide to cross the intestinal epithelium is a key factor in its oral bioavailability. The Caco-2 cell monolayer is a widely used in vitro model for predicting human intestinal permeability.[2][10] Studies on this compound have shown that its influx across the intestinal mucosa can be mediated by a carrier system for the intact dipeptide, which is independent of sodium, as well as transport as L-leucine after hydrolysis at the cell surface.[11]

Table 2: Comparative Biological Activity

ParameterThis compoundValyl-L-leucineLeucyl-L-leucineIsoleucyl-L-leucine
mTORC1 Activation Expected to activateExpected to activateDemonstrated to be more effective than leucine in stimulating muscle protein synthesis[6]Expected to activate
Cell Permeability (Caco-2) Transported intact and as free leucine[11]Data not availableData not availableData not available
Other Reported Activities Affects protein synthesis patterns in E. coli[12]Data not availableCan induce apoptosis in certain immune cells[13]Data not available

Metabolic Stability

The susceptibility of a dipeptide to enzymatic degradation is a critical factor influencing its half-life and duration of action. The primary route of BCAA metabolism involves two key enzymatic steps: transamination by branched-chain aminotransferase (BCAT) and subsequent oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[14]

BCAA_Catabolism BCAA_Dipeptide BCAA Dipeptide Peptidases Peptidases BCAA_Dipeptide->Peptidases BCAA Branched-Chain Amino Acid (Leucine, Isoleucine, Valine) BCAA_Dipeptide->BCAA Hydrolysis Peptidases->BCAA BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transamination aKG α-Ketoglutarate BCAT BCAT aKG->BCAT BCAT->BCKA Glu Glutamate BCAT->Glu Acyl_CoA Acyl-CoA Derivatives BCKA->Acyl_CoA Oxidative Decarboxylation BCKDH BCKDH Complex BCKDH->Acyl_CoA TCA_Cycle TCA Cycle Acyl_CoA->TCA_Cycle

General BCAA dipeptide catabolic pathway.

Table 3: Metabolic Stability Profile

ParameterThis compoundValyl-L-leucineLeucyl-L-leucineIsoleucyl-L-leucine
Primary Metabolic Enzymes Peptidases, BCAT, BCKDHPeptidases, BCAT, BCKDHPeptidases, BCAT, BCKDHPeptidases, BCAT, BCKDH
In Vitro Half-life (Human Liver Microsomes) Data not availableData not availableData not availableData not available
Predicted Metabolic Clearance Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Experimental_Workflow Dipeptides BCAA Dipeptides (Gly-Leu, Val-Leu, Leu-Leu, Ile-Leu) Solubility Solubility Assay Dipeptides->Solubility Permeability Caco-2 Permeability Dipeptides->Permeability Stability Metabolic Stability (Microsomes/Hepatocytes) Dipeptides->Stability mTOR mTOR Signaling (Western Blot) Dipeptides->mTOR Data_Analysis Comparative Data Analysis Solubility->Data_Analysis Permeability->Data_Analysis Stability->Data_Analysis mTOR->Data_Analysis

General experimental workflow for dipeptide comparison.
Solubility Determination (Shake-Flask Method)

  • Preparation of Solutions: Prepare saturated solutions of each dipeptide in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solute. Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dipeptide in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²) are used for the assay.[10]

  • Transport Experiment:

    • For apical-to-basolateral (A-B) permeability, add the test dipeptide to the apical chamber and collect samples from the basolateral chamber at various time points.

    • For basolateral-to-apical (B-A) permeability, add the test dipeptide to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the dipeptide in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[17]

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Incubation: Incubate the test dipeptide at a known concentration with liver microsomes (human or other species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[15]

  • Reaction Quenching: Stop the enzymatic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).[15]

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent dipeptide using LC-MS/MS.[15]

  • Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the remaining dipeptide concentration against time.

Western Blotting for mTOR Pathway Activation
  • Cell Treatment and Lysis: Treat cultured cells (e.g., myotubes) with each dipeptide for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[15]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[11]

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.[12]

References

Safety Operating Guide

Proper Disposal of Glycyl-L-Leucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Glycyl-L-leucine, a dipeptide of glycine and leucine.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to handle all laboratory chemicals with caution.[1][2] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is recommended to prevent skin contact.

Handling:

  • Avoid breathing dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Disposal Procedures for this compound

Based on its non-hazardous nature, the disposal of this compound is more straightforward than that of hazardous chemicals. However, institutional and local regulations must always be followed.

Step 1: Initial Assessment and Waste Minimization

Before disposal, confirm that the this compound is not contaminated with any hazardous substances. A core principle of laboratory waste management is to minimize waste generation.[3] To achieve this, consider the following:

  • Order only the necessary quantities of chemicals.

  • Maintain an accurate chemical inventory to avoid expired or unused stock.

  • Explore opportunities to share surplus chemicals with other laboratories.[3]

Step 2: Disposal of Uncontaminated this compound

For pure, uncontaminated this compound, the following steps should be taken:

  • Solid Waste Disposal:

    • Uncontaminated this compound can typically be disposed of as regular solid waste.[4]

    • It should be placed in a securely sealed container to prevent dust formation.

    • Clearly label the container as "Non-Hazardous Waste: this compound."

  • Drain Disposal (for small quantities in solution):

    • While generally discouraged for chemicals, very small quantities of non-hazardous, water-soluble substances may be permissible for drain disposal, subject to local regulations.[4]

    • If permitted, flush with copious amounts of water to ensure high dilution.

    • Never dispose of chemicals down a storm drain.[4]

Step 3: Disposal of Contaminated this compound

If this compound is contaminated with hazardous materials (e.g., flammable solvents, toxic compounds), it must be treated as hazardous waste.

  • Segregation and Collection:

    • Collect the contaminated this compound in a designated, compatible, and leak-proof hazardous waste container.[5][6]

    • Do not mix with other incompatible waste streams.[6] For example, keep halogenated and non-halogenated solvent wastes separate.[6]

    • Keep the container closed except when adding waste.[6]

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical names of all components (including this compound and the contaminants), and the associated hazards.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[3]

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][7]

Step 4: Disposal of Empty Containers

  • A container that held this compound can be disposed of as regular trash after ensuring it is empty and reasonably free of residue.[7]

  • All chemical labels should be defaced or removed before disposal.[5][7]

  • If the container held this compound that was contaminated with an acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Between 5.5 and 10.5 for dilute acids and bases[4]
Container Residue Limit (Non-acute hazardous waste) No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal[6]
Rinsate for Acutely Hazardous Waste Containers Triple rinse with a solvent equal to ~5% of the container volume[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Glycyl_L_Leucine_Disposal cluster_assessment Initial Assessment cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Waste Disposal start Start: this compound Waste is_contaminated Is the this compound contaminated with hazardous substances? start->is_contaminated solid_waste Dispose as solid waste in a sealed and labeled container. is_contaminated->solid_waste No collect_waste Collect in a labeled, compatible hazardous waste container. is_contaminated->collect_waste Yes drain_disposal For small aqueous quantities, check local regulations for drain disposal with ample water. solid_waste->drain_disposal end_non_hazardous End of Non-Hazardous Disposal solid_waste->end_non_hazardous drain_disposal->end_non_hazardous segregate Segregate from incompatible waste streams. collect_waste->segregate store Store in a designated satellite accumulation area. segregate->store ehs_disposal Arrange for disposal through EHS or a licensed contractor. store->ehs_disposal end_hazardous End of Hazardous Disposal ehs_disposal->end_hazardous

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glycyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Glycyl-L-leucine. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Personal Protective Equipment (PPE) for Handling this compound

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from accidental splashes or dust particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact. It is important to note that specific breakthrough time data for this compound is not readily available. Therefore, gloves should be inspected before use and replaced immediately if contaminated or damaged.[1][2][3]
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage of lyophilized peptides, a temperature of -20°C is recommended.[5][6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.

Handling and Use
  • Work Area: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to avoid dust formation.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Avoidance of Contamination: Wear gloves at all times when handling peptides to prevent contamination from enzymes and bacteria.[5]

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Area (if necessary) spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain_solid Contain Solid Spill: Sweep or vacuum carefully ppe->contain_solid Solid contain_liquid Contain Liquid Spill: Absorb with inert material ppe->contain_liquid Liquid clean Clean and Decontaminate Spill Area contain_solid->clean contain_liquid->clean dispose Collect Waste in a Sealed Container clean->dispose report Report Incident dispose->report

Figure 1: Workflow for managing a chemical spill of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Although not classified as hazardous, it is prudent to treat this compound waste as chemical waste.

  • Solid Waste: Collect unused or waste this compound powder and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions of this compound in a designated, labeled waste container. Do not dispose of down the drain.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves arranging for pickup by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[4][9]

Disposal_Plan start Generate this compound Waste characterize Characterize as Chemical Waste start->characterize segregate_solid Segregate Solid Waste characterize->segregate_solid Solid segregate_liquid Segregate Liquid Waste characterize->segregate_liquid Liquid container_solid Place in Labeled, Sealed Container segregate_solid->container_solid container_liquid Place in Labeled, Sealed Waste Bottle segregate_liquid->container_liquid dispose Dispose via Institutional EHS or Licensed Waste Contractor container_solid->dispose container_liquid->dispose

Figure 2: Logical flow for the proper disposal of this compound waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-L-leucine
Reactant of Route 2
Glycyl-L-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.